Ac-VDVAD-PNA
Description
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Structure
2D Structure
Properties
Molecular Formula |
C29H41N7O12 |
|---|---|
Molecular Weight |
679.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C29H41N7O12/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1 |
InChI Key |
SIOKOOKURWWOID-PZQVQNRFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
sequence |
VDVAD |
Origin of Product |
United States |
Foundational & Exploratory
The Catalytic Embrace: A Technical Guide to Ac-VDVAD-PNA Cleavage by Caspase-2
For Immediate Release
A Deep Dive into the Molecular Ballet of Caspase-2 and its Substrate, Ac-VDVAD-PNA
This technical guide offers an in-depth exploration of the enzymatic mechanism by which caspase-2, a key player in cellular apoptosis, recognizes and cleaves the synthetic substrate this compound. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data, outlines detailed experimental methodologies, and provides visual representations of the core processes to facilitate a comprehensive understanding of this pivotal molecular interaction.
Introduction: The Enigmatic Role of Caspase-2
Caspase-2, the most evolutionarily conserved of the human caspases, holds a unique and somewhat enigmatic position within the intricate signaling networks that govern programmed cell death.[1] While it possesses features of both initiator and executioner caspases, its precise role in apoptosis and other cellular processes continues to be an area of active investigation. The study of its catalytic activity is crucial for elucidating its biological functions and for the development of targeted therapeutics. The chromogenic substrate, N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (this compound), has been instrumental in probing the enzymatic function of caspase-2.
The Molecular Mechanism of this compound Cleavage
The cleavage of this compound by caspase-2 is a multi-step process rooted in the fundamental principles of cysteine protease catalysis. This process can be broken down into three key stages: substrate recognition and binding, catalytic cleavage, and product release.
Substrate Recognition and Binding: A Pentapeptide Preference
A distinguishing feature of caspase-2 is its strong preference for a five-amino-acid recognition motif, in contrast to the tetrapeptide preference of many other caspases.[2] The VDVAD sequence of the substrate fits snugly into the active site cleft of the enzyme.
The crystal structure of caspase-2 in complex with a VDVAD analog (Ac-VDVAD-CHO) reveals the molecular basis for this specific recognition.[2] The P5 valine residue of the substrate forms crucial interactions with Thr-380 and Tyr-420 in the S5 subsite of caspase-2.[2] Specifically, the backbone of the P5 valine forms hydrogen bonds with the backbone oxygen of Thr-380 and Tyr-420, as well as the side-chain oxygen of Thr-380.[2] The subsequent residues of the VDVAD sequence are also held in place by a network of interactions within the active site.
The Catalytic Dyad in Action: A Two-Step Nucleophilic Attack
At the heart of caspase-2's catalytic activity lies a highly conserved catalytic dyad composed of a cysteine (Cys-320) and a histidine (His-266) residue. The cleavage mechanism proceeds through a two-step process: acylation and deacylation.
-
Acylation: The catalytic dyad is primed for action. The thiol group of Cys-320, activated by the neighboring His-266, acts as a potent nucleophile. It attacks the carbonyl carbon of the P1 aspartate residue of the this compound substrate. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, leading to the cleavage of the peptide bond C-terminal to the aspartate and the formation of a covalent acyl-enzyme intermediate. The p-nitroanilide (pNA) chromophore is released at this stage.
-
Deacylation: A water molecule enters the active site and is activated by His-266. This activated water molecule then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently collapses, releasing the Ac-VDVAD peptide fragment and regenerating the free, active enzyme.
The release of the pNA chromophore, which absorbs light at 405 nm, provides a convenient method for monitoring the enzymatic activity of caspase-2 in real-time.[3]
Quantitative Analysis of a Closely Related Substrate
| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Ac-VDVAD-AFC | Caspase-2 | 25 | 0.60 | 24,000 | [2] |
Experimental Protocols
Purification of Recombinant Caspase-2
A detailed protocol for the expression and purification of recombinant human caspase-2 is essential for in vitro studies. The following is a generalized workflow based on established methods.[4][5]
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a caspase-2 expression vector (e.g., pET vector with an N-terminal His-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 µg/mL leupeptin, 1 µg/mL pepstatin).
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA agarose resin.
-
Dialysis Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT).
Procedure:
-
Expression:
-
Inoculate a starter culture of the transformed E. coli and grow overnight.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
-
Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C.
-
-
Purification:
-
Incubate the clarified lysate with pre-equilibrated Ni-NTA agarose resin for 1-2 hours at 4°C with gentle rotation.
-
Load the slurry onto a chromatography column.
-
Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged caspase-2 with Elution Buffer.
-
Collect the elution fractions.
-
-
Dialysis and Storage:
-
Pool the fractions containing the purified caspase-2.
-
Dialyze the pooled fractions against Dialysis Buffer to remove imidazole and for buffer exchange.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Aliquot the purified enzyme and store at -80°C.
-
Colorimetric Caspase-2 Activity Assay using this compound
This protocol outlines the steps for measuring the activity of purified caspase-2 or caspase-2 in cell lysates using the chromogenic substrate this compound.[3][6][7]
Materials:
-
Purified recombinant caspase-2 or cell lysate containing active caspase-2.
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT).
-
This compound substrate (stock solution in DMSO, e.g., 10 mM).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture in each well of the 96-well plate. A typical reaction might consist of:
-
80 µL of Assay Buffer.
-
10 µL of purified caspase-2 or cell lysate.
-
-
Include appropriate controls:
-
Negative control: A reaction with buffer instead of the enzyme/lysate.
-
Inhibitor control: A reaction pre-incubated with a specific caspase-2 inhibitor (e.g., Ac-VDVAD-CHO).
-
-
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µL of this compound substrate to each well (final concentration typically 50-200 µM).
-
Mix gently by pipetting or shaking the plate.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 405 nm at regular intervals (e.g., every 1-5 minutes) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔOD405/min) from the linear portion of the absorbance versus time plot.
-
The concentration of pNA released can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for pNA at 405 nm is 10,500 M-1cm-1.[3]
-
Visualizing the Process
To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
Figure 1. Mechanism of this compound Cleavage by Caspase-2.
Figure 2. Workflow for Caspase-2 Colorimetric Assay.
Conclusion
The cleavage of this compound by caspase-2, while a simplified model of its in vivo function, provides invaluable insights into the enzyme's substrate specificity and catalytic mechanism. A thorough understanding of this process, from the molecular interactions in the active site to the practicalities of its measurement, is fundamental for researchers aiming to unravel the complex roles of caspase-2 in health and disease and for the development of novel therapeutic strategies that target this crucial enzyme. The information presented in this guide serves as a comprehensive resource to support these endeavors.
References
- 1. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. In vitro Cleavage Assays Using Purified Recombinant Drosophila Caspases for Substrate Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Caspase-2 Colorimetric Assay Kit - Nordic Biosite [nordicbiosite.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Ac-VDVAD-PNA: A Technical Guide to its Substrate Specificity for Caspase Family Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The caspase family of cysteine-aspartic proteases are central players in the highly regulated processes of apoptosis and inflammation. The precise understanding of their individual roles relies on the availability of specific substrates and inhibitors. Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VDVAD-PNA) has been widely utilized as a chromogenic substrate for the study of caspase-2 activity. This technical guide provides an in-depth analysis of the substrate specificity of this compound for the caspase family of enzymes, supported by available quantitative data, detailed experimental protocols, and visualizations of relevant cellular pathways and workflows.
Data Presentation: Substrate Specificity of this compound
The VDVAD sequence was identified as an optimal cleavage motif for caspase-2. However, subsequent research has demonstrated that this compound is not entirely specific for caspase-2 and can be cleaved by other caspases, most notably the executioner caspase, caspase-3. While comprehensive kinetic data for this compound across all caspase family members is not extensively documented in the literature, the available data for the fluorogenic analog, Ac-VDVAD-AFC (Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin), provides valuable insights into its relative specificity.
| Caspase Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Caspase-2 | Ac-VDVAD-AFC | 25 | 0.60 | 24,000 | [1] |
| Caspase-3 | Ac-VDVAD-AFC | Data not consistently reported, but cleavage is efficient | Data not consistently reported | Cleavage efficiency is comparable to Caspase-2 | [1][2] |
| Other Caspases | This compound/AFC | Limited quantitative data available | Limited quantitative data available | Generally considered a poor substrate |
Note: The kinetic parameters for the p-nitroanilide (pNA) substrate are expected to be similar to the 7-amino-4-trifluoromethylcoumarin (AFC) substrate, although direct comparative studies are scarce. The available data underscores the challenge in using this compound as a highly specific tool for measuring only caspase-2 activity in complex biological samples where other caspases, particularly caspase-3, may be active. For comparison, the widely used caspase-3 substrate, Ac-DEVD-pNA, is reported to be a substrate for caspases-1, -3, -4, -6, and -7, but is notably not cleaved by caspase-2.
Signaling Pathways
Caspase-2 Activation Pathway
Caspase-2 is considered an initiator caspase, and its activation is primarily mediated through the formation of a large protein complex known as the PIDDosome. This complex assembles in response to cellular stresses, such as DNA damage.
References
The Role of Ac-VDVAD-PNA in the Investigation of Initiator Caspases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chromogenic substrate N-acetyl-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine (Ac-VDVAD-pNA) and its application in the study of initiator caspases. Caspases, a family of cysteine-aspartic proteases, are central to the highly regulated process of apoptosis, or programmed cell death. They are broadly categorized into initiator caspases (caspase-2, -8, -9, and -10), which trigger the apoptotic cascade, and executioner caspases (caspase-3, -6, and -7), which carry out the dismantling of the cell.[1][2] The study of these enzymes is critical for understanding numerous physiological and pathological processes, including cancer and neurodegenerative diseases.[3]
This compound serves as a valuable tool for detecting and quantifying the activity of specific caspases. This synthetic peptide is designed to mimic the natural cleavage site of its target caspases.[4] The peptide sequence is conjugated to a chromophore, p-nitroanilide (pNA). When the peptide bond is cleaved by an active caspase, the pNA is released and produces a yellow color that can be measured by a spectrophotometer at a wavelength of 405 nm.[5] This colorimetric assay provides a simple and convenient method for quantifying caspase activity in cell lysates and purified enzyme preparations.
Specificity and Kinetic Profile of this compound
While this compound is widely recognized as a substrate for caspase-2, it is crucial for researchers to understand its broader specificity profile to ensure accurate interpretation of experimental results.[4][6][7] The efficiency of cleavage can be compared across different caspases using kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat). A lower KM value indicates a higher affinity of the enzyme for the substrate. Studies have shown that while caspase-2 efficiently cleaves this compound, other caspases, notably caspase-3, can also process this substrate, albeit with different efficiencies.[8] This cross-reactivity underscores the importance of using appropriate controls, such as specific caspase inhibitors or caspase-deficient cell lines, to validate findings.
For comparison, the widely used caspase-3 substrate, Ac-DEVD-pNA, also exhibits a degree of cross-reactivity with other caspases.[9][10]
Table 1: Comparative Substrate Specificity of Caspase Substrates
| Caspase | Substrate | KM (μM) | Relative kcat/KM (%) |
| Caspase-3 | Ac-DEVD-pNA | 9.7 | 100 |
| Caspase-3 | This compound | - | 37 |
| Caspase-2 | This compound | - | - |
| Caspase-1 | Ac-DEVD-pNA | 18 | - |
| Caspase-4 | Ac-DEVD-pNA | 32 | - |
| Caspase-6 | Ac-DEVD-pNA | 180 | - |
| Caspase-7 | Ac-DEVD-pNA | 12 | - |
Initiator Caspase Activation Pathways
Understanding the activation mechanisms of initiator caspases is fundamental to apoptosis research. This compound is particularly useful for studying the activation of caspase-2.
Caspase-2 Activation Pathway
Caspase-2 is considered the most evolutionarily conserved caspase and is implicated in stress-induced apoptosis, cell cycle regulation, and tumor suppression.[11][12] Its activation is primarily mediated by a large protein complex known as the PIDDosome.[11][13][14] This complex assembles in response to cellular stresses like DNA damage. The core components of the PIDDosome are the p53-inducible death domain-containing protein (PIDD), the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain), and procaspase-2.[11][14] The assembly of the PIDDosome facilitates the dimerization and subsequent auto-activation of procaspase-2.[11][12] Once active, caspase-2 can cleave substrates such as the pro-apoptotic Bcl-2 family member Bid, leading to mitochondrial outer membrane permeabilization (MOMP) and the activation of the intrinsic apoptotic pathway.[11][14]
Caption: Caspase-2 activation via the PIDDosome complex.
Caspase-8 and -10: The Extrinsic Pathway
Caspase-8 and -10 are key initiators of the extrinsic, or death receptor-mediated, apoptotic pathway.[15][16] This pathway is triggered by the binding of extracellular ligands (e.g., FasL, TRAIL) to transmembrane death receptors on the cell surface.[17][18] This ligation induces receptor trimerization and the recruitment of the adaptor protein FADD (Fas-Associated Death Domain).[18][19] FADD, in turn, recruits procaspase-8 and -10 via their death effector domains (DEDs), leading to the formation of the Death-Inducing Signaling Complex (DISC).[16][18] The high local concentration of procaspases within the DISC facilitates their dimerization and subsequent activation.[19][20] Activated caspase-8 and -10 can then directly cleave and activate executioner caspases or cleave Bid to engage the intrinsic apoptotic pathway.[17][19]
Caption: Activation of Caspase-8/10 via the DISC.
Caspase-9: The Intrinsic Pathway
Caspase-9 is the primary initiator caspase of the intrinsic, or mitochondrial, pathway of apoptosis.[21][22] This pathway is initiated by various intracellular stress signals, which lead to MOMP and the release of cytochrome c from the mitochondria into the cytosol.[1][23] In the cytosol, cytochrome c binds to the adaptor protein Apaf-1 (Apoptotic protease-activating factor 1).[21][23] This binding, in the presence of dATP/ATP, triggers a conformational change in Apaf-1, leading to its oligomerization into a heptameric wheel-like structure called the apoptosome.[1][23] The apoptosome then recruits procaspase-9 through interactions between their respective CARD (caspase activation and recruitment domain) domains.[21][22] This proximity-induced dimerization leads to the activation of caspase-9, which then proceeds to activate executioner caspases.[1][21]
Caption: Activation of Caspase-9 via the Apoptosome.
Experimental Protocol: Caspase-2 Colorimetric Assay
This protocol provides a general framework for measuring caspase-2 activity in cell lysates using this compound. Optimization may be required for specific cell types and experimental conditions.
Materials and Reagents
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., etoposide for DNA damage)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein quantification assay kit (e.g., Bradford or BCA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
This compound substrate (e.g., 4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: General workflow for a caspase colorimetric assay.
Detailed Procedure
-
Cell Preparation:
-
Plate cells at a desired density and culture overnight.
-
Treat cells with an apoptosis-inducing agent for the desired time. Include an untreated control group.
-
For adherent cells, harvest by trypsinization or scraping. For suspension cells, collect by centrifugation. Wash cells once with ice-cold PBS.
-
-
Cell Lysate Preparation:
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 106 cells per 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at ~12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard method like the Bradford or BCA assay. This is essential for normalizing caspase activity.
-
-
Caspase Activity Assay:
-
To each well of a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein, adjust volume with Cell Lysis Buffer if necessary).
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of this compound substrate (final concentration 200 µM).
-
Optional: Include a blank control (Cell Lysis Buffer, Reaction Buffer, and substrate) and a negative control using lysate from untreated cells. To confirm specificity, another control could include a specific caspase-2 inhibitor (e.g., Z-VDVAD-FMK).[24]
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from all other readings.
-
The caspase activity can be expressed as the fold-increase in absorbance compared to the untreated control.
-
Alternatively, a pNA standard curve can be used to calculate the specific activity in units of nmol pNA released per hour per mg of protein.
-
Conclusion
References
- 1. Frontiers | Caspase-9: A Multimodal Therapeutic Target With Diverse Cellular Expression in Human Disease [frontiersin.org]
- 2. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tribioscience.com [tribioscience.com]
- 5. cephamls.com [cephamls.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. apexbt.com [apexbt.com]
- 11. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-2 - Wikipedia [en.wikipedia.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 15. Activation and Specificity of human Caspase-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 18. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Caspase-9 - Wikipedia [en.wikipedia.org]
- 22. Caspase-9: structure, mechanisms and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are caspase 9 activators and how do they work? [synapse.patsnap.com]
- 24. 半胱天冬酶抑制剂和活化剂 [sigmaaldrich.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Ac-VDVAD-PNA and its Application in Apoptosis Research
This guide provides a comprehensive overview of the chromogenic caspase-2 substrate, this compound, detailing its mechanism, applications in apoptosis research, and protocols for its use.
Introduction to Caspase-2 and its Role in Apoptosis
Caspase-2, the most evolutionarily conserved of all caspases, plays a multifaceted role in cellular processes, including stress-induced apoptosis, cell cycle maintenance, and tumor suppression.[1][2] Structurally, it is classified as an initiator caspase, containing a long N-terminal prodomain with a caspase activation recruitment domain (CARD), which is crucial for its activation.[3][4] Unlike other initiator caspases, caspase-2 activation is often associated with specific cellular stresses such as DNA damage, endoplasmic reticulum (ER) stress, and heat shock.[1][3]
Activation of caspase-2 is primarily mediated by a large multimeric protein complex known as the PIDDosome, which consists of the p53-induced protein with a death domain (PIDD), RAIDD, and pro-caspase-2.[5] In response to cellular stress, inactive caspase-2 monomers are recruited to the PIDDosome, leading to their dimerization and subsequent auto-activation.[1]
Once activated, caspase-2 does not typically directly cleave and activate executioner caspases (like caspase-3 or -7) under physiological conditions.[1][3] Instead, it primarily initiates apoptosis indirectly by cleaving the pro-apoptotic Bcl-2 family protein Bid into its truncated form, tBid.[1][3][4] tBid then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP), which leads to the release of cytochrome c and the subsequent activation of the apoptosome and executioner caspases.[1][4]
This compound: A Tool for Measuring Caspase-2 Activity
This compound is a synthetic chromogenic peptide substrate designed to quantify the enzymatic activity of caspase-2.[6] The peptide sequence, Val-Asp-Val-Ala-Asp (VDVAD), is recognized and cleaved by caspase-2.[6] The C-terminus of the peptide is conjugated to a chromophore, p-nitroanilide (pNA).
Mechanism of Action
In the presence of active caspase-2, the enzyme cleaves the peptide sequence after the final aspartate residue. This cleavage releases the pNA molecule, which is a yellow chromophore. The amount of pNA released can be quantified by measuring the absorbance of light at a wavelength of 405 nm using a spectrophotometer or a microplate reader. The rate of pNA release is directly proportional to the caspase-2 activity in the sample.
Quantitative Data and Specifications
All quantitative data for this compound has been summarized in the table below for easy reference and comparison.
| Property | Specification | Reference |
| Formal Name | N-acetyl-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine | [6] |
| Peptide Sequence | VDVAD | [6] |
| Molecular Formula | C₂₉H₄₁N₇O₁₂ | [6] |
| Formula Weight | 679.7 g/mol | [6] |
| CAS Number | 189684-53-5 | [6] |
| Purity | ≥95% | [6] |
| Formulation | Powder | [6] |
| Solubility | Formic Acid: 1 mg/ml | [6] |
| Storage | -20°C | [6] |
| Stability | >4 years | [6] |
| Detection Wavelength | 405 nm | [7][8] |
Specificity Considerations
While this compound is widely used as a substrate for caspase-2, it is crucial to note that it is not entirely specific. Studies have shown that other caspases, particularly the executioner caspase-3, can also cleave the VDVAD sequence with similar kinetics.[9] This lack of absolute specificity means that data obtained using this compound should be interpreted with caution and ideally corroborated with other methods, such as immunoblotting for cleaved caspase-2 or using more selective substrates. For instance, Ac-VDTTD-AFC has been identified as a more selective peptide substrate for caspase-2 compared to Ac-VDVAD-based reagents.[9]
Signaling Pathways and Experimental Workflows
Caspase-2 Activation Pathway in Apoptosis
Caption: Caspase-2 activation via the PIDDosome complex and its role in initiating mitochondrial apoptosis.
Experimental Workflow for Caspase-2 Assay
Caption: A typical experimental workflow for measuring caspase-2 activity using this compound.
Detailed Experimental Protocol: Colorimetric Caspase-2 Assay
This protocol is adapted from standard procedures for colorimetric caspase assays.[10][11] Researchers should optimize reagent concentrations and incubation times for their specific experimental system.
A. Reagents and Materials
-
Cells of interest (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Phosphate Buffered Saline (PBS)
-
This compound Substrate
-
Dimethyl sulfoxide (DMSO)
-
Lysis Buffer (5x): 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT. Store at 4°C.
-
Assay Buffer (10x): 200 mM HEPES (pH 7.4), 20 mM EDTA, 1% CHAPS, 50 mM DTT. Store at 4°C.
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Preparation of Working Solutions
-
1x Lysis Buffer: Dilute the 5x Lysis Buffer 1:5 with sterile, ultrapure water. Keep on ice.
-
1x Assay Buffer: Dilute the 10x Assay Buffer 1:10 with sterile, ultrapure water. Keep on ice.
-
This compound Stock Solution (20 mM): Prepare a stock solution by dissolving the substrate in DMSO. Store in aliquots at -20°C, protected from light.[11]
-
This compound Working Solution (2 mM): Immediately before use, dilute the 20 mM stock solution 1:10 in 1x Assay Buffer.
C. Sample Preparation (Cell Lysates)
-
Seed cells at an appropriate density and induce apoptosis using the desired stimulus. Include a non-treated control group.
-
Incubate for the desired period (e.g., 3-6 hours).
-
Harvest both induced and control cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[11]
-
Gently wash the cell pellets once with ice-cold PBS, then centrifuge again and completely remove the supernatant.
-
Resuspend the cell pellets in ice-cold 1x Lysis Buffer. A typical concentration is 100 µL per 10⁷ cells.[11]
-
Incubate the cell suspension on ice for 15-20 minutes to ensure complete lysis.[11]
-
Centrifuge the lysates at high speed (e.g., 16,000-20,000 x g) for 10-15 minutes at 4°C to pellet insoluble cellular debris.[11]
-
Carefully transfer the clear supernatant (cell lysate) to a new, pre-chilled microcentrifuge tube. This lysate contains the cytosolic proteins, including caspases. Determine the protein concentration of the lysate (e.g., using a BCA assay).
D. Assay Procedure
-
In a 96-well microplate, add 10-50 µL of cell lysate per well. It is recommended to use 50-200 µg of total protein per well.
-
Set up appropriate controls:
-
Blank: 1x Lysis Buffer without lysate.
-
Negative Control: Lysate from non-induced cells.
-
Positive Control (optional): Recombinant active caspase-2.
-
-
Add 1x Assay Buffer to each well to bring the total volume to 90 µL.
-
Initiate the reaction by adding 10 µL of the 2 mM this compound working solution to each well. The final concentration of the substrate will be 200 µM.
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need optimization.
-
Measure the absorbance at 405 nm using a microplate reader.[10][11]
E. Data Analysis
-
Subtract the absorbance value of the blank from all other readings.
-
The caspase-2 activity can be expressed as the fold-increase in absorbance compared to the negative control.
-
For more quantitative results, a p-nitroaniline standard curve can be generated to determine the concentration of pNA released.[11]
Conclusion
This compound is a valuable and widely used tool for monitoring caspase-2 activity in biochemical and cellular assays.[6][12] Its utility lies in the simple, colorimetric detection of caspase-2 activation, providing researchers with a straightforward method to investigate the upstream role of this unique initiator caspase in apoptosis. However, researchers must remain cognizant of its potential cleavage by other caspases, such as caspase-3, and should employ complementary techniques to validate findings and ensure accurate interpretation of results in the complex landscape of apoptosis research.[9]
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. tribioscience.com [tribioscience.com]
- 7. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. medchemexpress.com [medchemexpress.com]
Monitoring Caspase-2 Activity in Cell Lysates with Ac-VDVAD-pNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, the most evolutionarily conserved member of the caspase family, plays a multifaceted role in cellular processes extending beyond its initial characterization as a pro-apoptotic enzyme.[1][2] It is now implicated in tumor suppression, cell cycle regulation, and the maintenance of genomic stability.[2][3] Structurally, caspase-2 is classified as an initiator caspase, featuring a long N-terminal prodomain containing a caspase recruitment domain (CARD) that is crucial for its activation.[3] Unlike other initiator caspases, caspase-2 activation is primarily mediated by dimerization within a high molecular weight complex known as the PIDDosome, which forms in response to stimuli such as genotoxic stress.[1][3]
Given its diverse roles, the accurate measurement of caspase-2 activity is critical for understanding its function in various physiological and pathological contexts. One common method for monitoring caspase-2 activity involves the use of the chromogenic substrate N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (Ac-VDVAD-pNA).[4][5] This guide provides an in-depth technical overview of the principles and protocols for using this compound to measure caspase-2 activity in cell lysates, along with a critical evaluation of its specificity and data interpretation.
Principle of the Assay
The this compound-based assay is a colorimetric method for detecting caspase-2 activity.[4] The synthetic pentapeptide VDVAD is the optimal cleavage sequence for caspase-2.[6][7] In this assay, the substrate this compound is introduced to cell lysates containing active caspase-2. The enzyme specifically recognizes and cleaves the peptide sequence after the final aspartate residue, liberating the chromophore p-nitroaniline (pNA).[4] Free pNA has a distinct yellow color and a maximum absorbance at 405 nm.[4] The rate of pNA release, measured spectrophotometrically, is directly proportional to the caspase-2 activity in the sample.[4] By comparing the absorbance of a treated sample to an untreated control, the fold-increase in caspase-2 activity can be determined.[4]
Caspase-2 Signaling and Activation
Caspase-2 is activated through proximity-induced dimerization, a process facilitated by its recruitment to a large protein complex.[1][3] The most well-characterized activation platform is the PIDDosome, which assembles in response to cellular stresses like DNA damage.[3][8] The core components of the PIDDosome are the p53-inducible protein with a death domain (PIDD), the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2.[3][9] PIDD and RAIDD interact via their respective death domains, and RAIDD recruits pro-caspase-2 through a CARD-CARD interaction, leading to caspase-2 dimerization and auto-activation.[1][3] Once activated, caspase-2 can cleave downstream substrates, such as the pro-apoptotic Bcl-2 family member Bid, to initiate the mitochondrial pathway of apoptosis.[1][3]
Quantitative Data: Substrate Specificity and Kinetic Parameters
While this compound is widely used as a caspase-2 substrate, it is crucial to acknowledge its limitations in terms of specificity. Studies have shown that other caspases, particularly the executioner caspase-3, can also cleave the VDVAD sequence with comparable efficiency.[2][10] This cross-reactivity can complicate the interpretation of results, especially in cell lysates where multiple caspases may be active.[2]
The table below summarizes the kinetic parameters for the cleavage of a fluorogenic substrate with the VDVAD peptide sequence (Ac-VDVAD-AFC) by caspase-2 and caspase-3. The catalytic efficiency (kcat/KM) indicates how efficiently an enzyme converts a substrate to a product.
| Enzyme | Substrate | KM (μM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |
| Caspase-2 | Ac-VDVAD-AFC | 25 | 0.60 | 24,000 | [6] |
| Caspase-3 | Ac-VDVAD-AFC | Data not provided | Data not provided | Reported to be similar to Caspase-2 | [2] |
| Caspase-2 | Ac-VDTTD-AFC | Data not provided | Data not provided | ~4x higher than Ac-VDVAD-AFC | [2] |
| Caspase-3 | Ac-VDTTD-AFC | Data not provided | Data not provided | ~1.7x higher than Ac-VDVAD-AFC | [2] |
Note: The data for Ac-VDVAD-AFC with caspase-3 was qualitatively described as having similar kinetics to caspase-2. A more selective substrate, Ac-VDTTD-AFC, has been identified, showing a greater catalytic efficiency for caspase-2 over caspase-3.[2]
Experimental Protocols
The following is a generalized protocol for measuring caspase-2 activity in cell lysates using this compound. It is recommended to optimize parameters such as cell number, lysate concentration, and substrate concentration for each specific cell type and experimental condition.
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
This compound substrate (stock solution in DMSO)
-
2x Reaction buffer (e.g., 100 mM HEPES, pH 7.4, 10% glycerol, 20 mM DTT)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Experimental Workflow
Detailed Methodology
1. Cell Lysis
-
For adherent cells: Wash cells with ice-cold PBS and then scrape them into a pre-chilled microcentrifuge tube.
-
For suspension cells: Centrifuge cells at 500 x g for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 µL per 2 x 106 cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
2. Caspase-2 Activity Assay
-
In a 96-well plate, add 50 µL of 2x reaction buffer to each well.
-
Add 50 µg of cell lysate to each well and adjust the volume to 100 µL with lysis buffer.
-
Include a blank control (lysis buffer without cell lysate).
-
Add 5 µL of this compound substrate (final concentration of 200 µM is common, but should be optimized).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
3. Data Analysis
-
Subtract the absorbance value of the blank from all sample readings.
-
Caspase-2 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
-
Alternatively, the fold-increase in activity can be calculated by comparing the absorbance of treated samples to untreated controls.
Data Interpretation and Troubleshooting
Specificity Considerations:
-
Due to the cross-reactivity of the VDVAD sequence with caspase-3, it is highly recommended to use additional methods to confirm caspase-2 specific activity.[2][11]
-
Consider running parallel assays with a more caspase-3-specific substrate, such as Ac-DEVD-pNA, to assess the relative contribution of caspase-3 to the measured activity.[2]
-
The use of a more selective caspase-2 substrate, such as Ac-VDTTD-AFC (if a fluorometric assay is an option), is advisable for more definitive results.[2]
-
Western blotting for cleaved caspase-2 can provide complementary evidence of its activation.
Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Spontaneous substrate degradation- Contaminating protease activity | - Run a blank control without lysate.- Ensure proper storage of the substrate (desiccated, -20°C).- Add a cocktail of protease inhibitors (excluding caspase inhibitors) to the lysis buffer. |
| Low or no signal | - Insufficient caspase-2 activity- Inactive enzyme- Suboptimal assay conditions | - Increase the amount of cell lysate.- Ensure the stimulus and time course are appropriate for inducing caspase-2 activation.- Check the activity of the DTT in the reaction buffer.- Optimize substrate concentration and incubation time. |
| High variability | - Inconsistent cell lysis- Pipetting errors- Temperature fluctuations | - Ensure complete and consistent cell lysis.- Use calibrated pipettes and perform assays in triplicate.- Maintain a constant temperature during incubation. |
Conclusion
The use of the chromogenic substrate this compound offers a straightforward and accessible method for monitoring caspase-2 activity in cell lysates. However, researchers must be cognizant of its limitations, particularly its lack of absolute specificity. By employing appropriate controls, optimizing assay conditions, and complementing the results with other techniques, this assay can be a valuable tool for investigating the complex roles of caspase-2 in cellular health and disease. For studies demanding high specificity, the use of more selective substrates and multiple validation methods is strongly recommended.
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cephamls.com [cephamls.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. journals.biologists.com [journals.biologists.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 11. Caspase assay selection guide | Abcam [abcam.com]
An In-depth Technical Guide to Ac-VDVAD-pNA: A Chromogenic Caspase-2 Substrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VDVAD-pNA). It also includes detailed experimental protocols for its application in caspase activity assays, a critical tool in apoptosis research and drug discovery.
Core Chemical Properties and Structure
This compound is a synthetic peptide derivative designed as a specific chromogenic substrate for caspase-2, a key initiator caspase in certain apoptotic pathways.[1][2] Its structure consists of a five-amino-acid peptide sequence (VDVAD) that is recognized and cleaved by caspase-2.[2] The N-terminus is protected by an acetyl group (Ac), and the C-terminus is conjugated to a chromophore, p-nitroaniline (pNA).
The cleavage of the peptide bond between the C-terminal aspartic acid (D) and the pNA group by an active caspase-2 enzyme releases free pNA.[3] While the intact substrate is colorless, the liberated p-nitroaniline has a distinct yellow color that can be quantified by measuring its absorbance at or near 405 nm.[3][4]
Logical Structure of this compound
Caption: Logical representation of the this compound molecule.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₉H₄₁N₇O₁₂ | [1][2] |
| Molecular Weight | 679.68 g/mol | [1][5] |
| Peptide Sequence | Val-Asp-Val-Ala-Asp | [2] |
| Purity | ≥95% - >98% (by HPLC) | [2][5] |
| Appearance | Powder | [2] |
| Solubility | Formic Acid (1 mg/ml), DMSO | [2][6] |
| Storage Temperature | -20°C | [2] |
| pNA Max Absorbance (λmax) | ~405 nm | [3][4] |
| pNA Molar Extinction (ε) | 10,500 M⁻¹cm⁻¹ (at 405 nm) | [3] |
Mechanism of Action in Caspase Assays
The utility of this compound lies in its function as a reporter molecule for caspase-2 activity. In a typical biochemical assay, the substrate is introduced to a sample containing the enzyme, such as a cell lysate.
-
Binding: Active caspase-2 recognizes and binds to the VDVAD peptide sequence.
-
Cleavage: The enzyme catalyzes the hydrolysis of the amide bond between the aspartic acid residue and the pNA molecule.
-
Signal Generation: This cleavage event releases pNA.
-
Detection: The concentration of the liberated yellow pNA is directly proportional to the caspase-2 activity in the sample and is determined by measuring the absorbance of light at 405 nm.[3][7]
Mechanism of Caspase-2 Catalyzed Cleavage
Caption: Enzymatic reaction showing the cleavage of this compound.
Experimental Protocols: Caspase-2 Colorimetric Assay
This section provides a generalized protocol for measuring caspase-2 activity in cell lysates using this compound. This protocol may require optimization based on cell type and experimental conditions.
A. Reagent Preparation
-
Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA). Prepare fresh and keep on ice.
-
Assay Buffer (2X): (e.g., 40 mM HEPES, pH 7.4, 20 mM DTT, 0.2% CHAPS). Store at 4°C.
-
This compound Substrate Stock (e.g., 10 mM): Dissolve the substrate in DMSO. Store in aliquots at -20°C, protected from light.[8]
-
pNA Standard (Optional but Recommended): Prepare a stock solution of p-nitroaniline in the assay buffer to create a standard curve for quantifying the amount of pNA released.
B. Cell Lysate Preparation
-
Induce apoptosis in your cell line of interest alongside an uninduced control group.
-
Harvest cells (e.g., 1-5 x 10⁶ cells) by centrifugation at 500 x g for 5 minutes at 4°C.[9]
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.[7][9]
-
Incubate on ice for 15-20 minutes.[8]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your sample.
-
Determine the protein concentration of the lysate using a suitable method (e.g., Bradford assay is recommended as buffers with DTT can interfere with BCA assays).[10]
C. Assay Procedure (96-well plate format)
-
Load 50 µL of each cell lysate (containing 50-200 µg of total protein) into separate wells of a 96-well flat-bottom microplate.
-
Add 50 µL of 2X Assay Buffer to each well.
-
Add 5 µL of the this compound stock solution (final concentration ~200 µM) to each well to initiate the reaction.
-
(Optional) Include wells for a blank (Lysis Buffer, Assay Buffer, Substrate) and negative controls (lysate from uninduced cells).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[7][9] Incubation time may be extended if the signal is low.[9]
-
Measure the absorbance at 405 nm using a microplate reader.[3]
D. Data Analysis
The activity of caspase-2 is proportional to the absorbance value at 405 nm after subtracting the blank reading. The fold-increase in caspase activity can be determined by comparing the results from the induced samples to the non-induced controls.[3]
Experimental Workflow for Caspase-2 Activity Assay
Caption: Standard workflow for a colorimetric caspase-2 assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tribioscience.com [tribioscience.com]
- 3. cephamls.com [cephamls.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Caspase-2 Substrate VDVAD-pNA - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 6. Ac-DEVD-pNA | TargetMol [targetmol.com]
- 7. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. biogot.com [biogot.com]
- 10. assaygenie.com [assaygenie.com]
The Principle of Colorimetric Caspase Assays Using Ac-VDVAD-pNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and methodologies underlying colorimetric caspase-2 assays utilizing the chromogenic substrate Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (Ac-VDVAD-pNA). This document is intended to serve as a detailed resource for researchers and professionals in the fields of apoptosis, cell signaling, and drug discovery.
Core Principle of the Assay
The colorimetric caspase-2 assay is a widely used method to quantify the enzymatic activity of caspase-2, an initiator caspase involved in apoptotic and other cellular signaling pathways. The assay's principle is centered on the specific recognition and cleavage of the synthetic peptide substrate, this compound, by active caspase-2.
The substrate, this compound, is composed of a pentapeptide sequence (VDVAD) that mimics the natural cleavage site for caspase-2, conjugated to a chromophore, p-nitroanilide (pNA). In its intact form, the substrate is colorless. However, upon cleavage by caspase-2 at the aspartic acid residue, free pNA is released. This liberated pNA imparts a yellow color to the solution, which can be quantitatively measured by a spectrophotometer or a microplate reader at a wavelength of 405 nm. The intensity of the color is directly proportional to the level of active caspase-2 in the sample.
The enzymatic reaction can be summarized as follows:
Quantitative Data
For accurate quantification of caspase-2 activity, it is essential to understand the kinetic parameters of the substrate and the optical properties of the resulting chromophore.
Substrate and Chromophore Properties
| Parameter | Value | Reference |
| Substrate | This compound | [1][2] |
| Target Enzyme | Caspase-2 | [1][2] |
| Cleavage Sequence | VDVAD | [3][4] |
| Chromophore | p-Nitroanilide (pNA) | [1] |
| Absorbance Maximum (λmax) of pNA | 405 nm | [1] |
| Molar Extinction Coefficient (ε) of pNA at 405 nm | 10,500 M⁻¹cm⁻¹ | [1] |
Kinetic Parameters of a Similar Caspase-2 Substrate
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Ac-VDVAD-AFC | 25 | 0.60 | 24,000 | [5] |
Note: The kinetic parameters for this compound may differ from those of Ac-VDVAD-AFC due to the different reporter molecules.
Experimental Protocols
The following sections provide a detailed methodology for performing a colorimetric caspase-2 assay using this compound in a 96-well plate format.
Preparation of Reagents
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).
-
This compound Substrate (4 mM Stock): Dissolve in DMSO. Store at -20°C, protected from light.
-
pNA Standard (1 mM): Dissolve p-nitroanilide in the assay buffer. This will be used to generate a standard curve.
Cell Lysate Preparation
-
Induce apoptosis in your cell line of interest using a known stimulus. An uninduced control cell population should be cultured in parallel.
-
Harvest cells (typically 1-5 x 10⁶ cells per sample) by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This supernatant contains the active caspases.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay). It is recommended to normalize the caspase activity to the total protein concentration.
Assay Procedure in a 96-Well Plate
-
To each well of a clear, flat-bottom 96-well plate, add 50-200 µg of cell lysate protein in a volume of 50 µL. Adjust the volume with Cell Lysis Buffer.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well to a final concentration of 200 µM.
-
Include the following controls:
-
Blank: 50 µL Cell Lysis Buffer, 50 µL 2X Reaction Buffer, and 5 µL of 4 mM this compound.
-
Negative Control: Lysate from uninduced cells.
-
Positive Control (optional): Lysate from cells treated with a known potent inducer of caspase-2 activity or purified active caspase-2.
-
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.
-
Read the absorbance at 405 nm using a microplate reader.
Data Analysis
The amount of pNA released can be calculated using the Beer-Lambert law:
A = εbc
Where:
-
A is the absorbance
-
ε is the molar extinction coefficient of pNA (10,500 M⁻¹cm⁻¹)
-
b is the path length of the light in the well (in cm)
-
c is the concentration of pNA (in M)
Alternatively, a standard curve can be generated using known concentrations of the pNA standard to determine the concentration of pNA in the samples. The caspase-2 activity can then be expressed as the amount of pNA released per unit of time per milligram of protein.
Signaling Pathways and Experimental Workflow
Caspase-2 Activation Signaling Pathway
Caspase-2 is an initiator caspase that can be activated in response to various cellular stresses, most notably genotoxic stress. A key activation platform for caspase-2 is the PIDDosome complex.[1] This complex assembles upon cellular stress and brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation.
Experimental Workflow for Colorimetric Caspase-2 Assay
The following diagram illustrates the key steps involved in performing a colorimetric caspase-2 assay.
References
- 1. cephamls.com [cephamls.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 5. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ac-VDVAD-pNA Caspase-2 Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the colorimetric detection of caspase-2 activity in cell lysates using the chromogenic substrate Ac-VDVAD-pNA (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide) in a microplate reader format.
Introduction
Caspase-2, a member of the cysteine-aspartic protease family, is a highly conserved initiator caspase involved in cellular stress responses, including apoptosis.[1][2] Its activation is a key event in several cell death pathways. The this compound Caspase-2 Assay provides a simple and convenient method for quantifying caspase-2 activity. The assay is based on the enzymatic cleavage of the peptide substrate this compound by active caspase-2. This cleavage releases the chromophore p-nitroaniline (pNA), which can be detected by measuring the absorbance at 405 nm.[3][4] The intensity of the color is directly proportional to the caspase-2 activity in the sample.
Caspase-2 Signaling Pathway
Caspase-2 is typically activated through the formation of a large protein complex known as the PIDDosome.[5][6] This complex assembles in response to cellular stresses, such as DNA damage. The core components of the PIDDosome are the p53-induced protein with a death domain (PIDD) and the RAIDD adapter protein.[5][7] Upon activation, PIDD recruits RAIDD, which in turn recruits procaspase-2. This proximity-induced dimerization leads to the autocatalytic cleavage and activation of caspase-2.[2][5] Activated caspase-2 can then cleave downstream substrates, such as the pro-apoptotic protein Bid, to initiate the mitochondrial pathway of apoptosis.[5][6]
Caption: Caspase-2 activation via the PIDDosome pathway.
Experimental Protocol
This protocol is designed for a 96-well microplate format and can be scaled as needed.
Materials and Reagents
-
Cells or Tissues: Source of caspase-2.
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT (add fresh).
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT (add fresh).
-
This compound Substrate (4 mM): Dissolve in DMSO. Store at -20°C.
-
pNA Standard (optional): For generating a standard curve.
-
96-well Microplate: Clear, flat-bottom.
-
Microplate Reader: Capable of measuring absorbance at 405 nm.
Procedure
-
Sample Preparation (Cell Lysate):
-
Induce apoptosis in cells using the desired method. A negative control of uninduced cells should be run in parallel.
-
Collect 1-5 x 10^6 cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).[8]
-
-
Assay Reaction:
-
Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of the 4 mM this compound substrate to each well. The final concentration of the substrate will be 200 µM.
-
Include a blank control containing 50 µL of Cell Lysis Buffer, 50 µL of 2X Reaction Buffer, and 5 µL of the substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
Data Analysis
The caspase-2 activity can be expressed as the fold increase in absorbance compared to the negative control.
Calculation:
Fold Increase = (Absorbance of Induced Sample - Absorbance of Blank) / (Absorbance of Uninduced Control - Absorbance of Blank)
Experimental Workflow
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Caspase-2 - Wikipedia [en.wikipedia.org]
- 3. cephamls.com [cephamls.com]
- 4. bosterbio.com [bosterbio.com]
- 5. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 7. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-VDVAD-pNA in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-pNA (N-Acetyl-L-valyl-L-aspartyl-L-valyl-L-alanyl-L-aspartic acid p-nitroanilide) is a specific chromogenic substrate for caspase-2, a key initiator caspase in certain apoptotic signaling pathways.[1][2] Upon cleavage by active caspase-2, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at 405 nm.[2][3] This property makes this compound a valuable tool for quantifying caspase-2 activity in cultured cells, providing insights into cellular stress responses, apoptosis, and the efficacy of therapeutic agents. Caspase-2 has been implicated in apoptosis induced by various stimuli, including genotoxic stress, and its activation is often mediated by the formation of a protein complex known as the PIDDosome.[4][5][6]
These application notes provide detailed protocols for utilizing this compound to measure caspase-2 activity in cell lysates, along with data presentation guidelines and visualizations of the relevant signaling pathway and experimental workflow.
Data Presentation
Quantitative data from caspase-2 activity assays should be presented in a clear and organized manner to facilitate comparison and interpretation. Below are examples of how to structure such data.
Table 1: Caspase-2 Activity in HeLa Cells Treated with Cisplatin
| Treatment | Concentration (µM) | Incubation Time (h) | Fold Increase in Caspase-2 Activity (Mean ± SD) |
| Control (Untreated) | 0 | 24 | 1.0 ± 0.1 |
| Cisplatin | 25 | 24 | 2.8 ± 0.3 |
| Cisplatin | 50 | 24 | 4.5 ± 0.5 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on experimental conditions.
Table 2: Caspase-2 Activity in Jurkat Cells Following Etoposide Treatment
| Treatment | Concentration (µM) | Incubation Time (h) | Caspase-2 Specific Activity (pmol pNA/min/mg protein) |
| Control (Untreated) | 0 | 6 | 15.2 ± 2.1 |
| Etoposide | 10 | 6 | 48.7 ± 5.5 |
| Etoposide | 25 | 6 | 89.1 ± 9.3 |
Note: Data are hypothetical and for illustrative purposes. Actual results will vary depending on experimental conditions.
Signaling Pathway
Caspase-2 is an initiator caspase that can be activated in response to cellular stresses like DNA damage. A primary mechanism of its activation involves the assembly of the PIDDosome complex.
Caption: Caspase-2 activation via the PIDDosome pathway.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates
This protocol describes how to prepare cell lysates from both adherent and suspension cells for the subsequent caspase-2 activity assay.
Materials:
-
Cultured cells (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Microcentrifuge tubes
-
Cell scraper (for adherent cells)
-
Refrigerated microcentrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells once with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Transfer the cell culture to a centrifuge tube.
-
-
Pelleting: Centrifuge the cells at 1,500 x g for 5 minutes at 4°C.
-
Washing: Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant and resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 100 µL of lysis buffer per 1-5 x 10^6 cells.
-
Incubation: Incubate the cell suspension on ice for 20 minutes, vortexing gently every 5 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method such as the Bradford or BCA protein assay. It is recommended to normalize the lysate to a concentration of 1-2 mg/mL with Cell Lysis Buffer. The lysate is now ready for the caspase-2 activity assay or can be stored at -80°C for later use.
Protocol 2: Caspase-2 Colorimetric Assay
This protocol details the procedure for measuring caspase-2 activity in cell lysates using this compound.
Materials:
-
Prepared cell lysates
-
2x Reaction Buffer (100 mM HEPES, pH 7.4, 20% Glycerol, 0.5% NP-40, 10 mM DTT)
-
This compound substrate (20 mM stock in DMSO)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein)
-
50 µL of 2x Reaction Buffer
-
-
Substrate Addition: Add 5 µL of the 20 mM this compound stock solution to each well. This results in a final concentration of 200 µM.
-
Controls:
-
Blank Control: 50 µL of Cell Lysis Buffer, 50 µL of 2x Reaction Buffer, and 5 µL of this compound.
-
Negative Control: Lysate from untreated cells.
-
Optional Inhibitor Control: Pre-incubate a sample of the lysate with a caspase-2 inhibitor (e.g., Z-VDVAD-FMK) for 10-15 minutes at room temperature before adding the substrate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-2 activity.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance value of the blank control from all other readings.
-
The fold increase in caspase-2 activity can be determined by comparing the absorbance of the treated samples to the untreated (negative control) samples.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a caspase-2 activity assay in cultured cells.
Caption: Experimental workflow for caspase-2 activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cephamls.com [cephamls.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 6. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Caspase-2 Inhibitors using Ac-VDVAD-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine proteases, plays a complex role in cellular processes, including apoptosis, tumor suppression, and cell cycle regulation.[1] Its activation is implicated in various stress-induced cell death pathways.[2] The development of specific inhibitors for caspase-2 is of significant interest for therapeutic intervention in diseases where its activity is dysregulated. This document provides detailed application notes and protocols for the use of the chromogenic substrate N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (Ac-VDVAD-pNA) in high-throughput screening (HTS) to identify novel caspase-2 inhibitors.
The assay is based on the enzymatic cleavage of the VDVAD peptide sequence by caspase-2. This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring the absorbance at 405 nm.[3][4] The rate of pNA release is directly proportional to the caspase-2 activity, allowing for the identification of inhibitory compounds.
Caspase-2 Signaling Pathway
Caspase-2 is an initiator caspase that is activated through dimerization upon recruitment to a large protein complex known as the PIDDosome.[2][5] This complex forms in response to cellular stresses like DNA damage. The core components of the PIDDosome are the p53-induced protein with a death domain (PIDD), the adaptor protein RAIDD, and pro-caspase-2.[6] Once activated, caspase-2 can cleave downstream substrates, such as the pro-apoptotic Bcl-2 family member Bid, which in turn promotes mitochondrial outer membrane permeabilization (MOMP) and the activation of executioner caspases like caspase-3 and -7.[2]
Data Presentation
Substrate Specificity
While this compound is commonly used as a substrate for caspase-2, it is important to note that it can also be cleaved by other caspases, particularly the executioner caspase, caspase-3.[7] This highlights the need for secondary screening and selectivity profiling of any identified hits. The kinetic parameters for the cleavage of the closely related fluorogenic substrate, Ac-VDVAD-AFC, by caspase-2 and caspase-3 are presented below to illustrate the relative selectivity.
| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Caspase-2 | Ac-VDVAD-AFC | 13.0 ± 1.1 | 0.52 ± 0.02 | 40,000 |
| Caspase-3 | Ac-VDVAD-AFC | 16.0 ± 1.0 | 1.30 ± 0.03 | 81,250 |
| Data adapted from a study on Ac-VDVAD-AFC, a fluorogenic substrate with the same peptide recognition sequence. |
High-Throughput Screening Assay Parameters
A robust HTS assay should have well-defined parameters to ensure the quality and reliability of the screening data. The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[3]
| Parameter | Description | Recommended Value |
| Z'-Factor | A measure of the statistical effect size that reflects both the dynamic range and the data variation. | > 0.5[3] |
| Signal-to-Background (S/B) Ratio | The ratio of the mean signal of the positive control (uninhibited enzyme) to the mean signal of the negative control (no enzyme or fully inhibited). | > 2 |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data. | < 15% |
Experimental Protocols
Materials and Reagents
-
Recombinant human Caspase-2
-
This compound substrate[8]
-
Assay Buffer: 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 1 mM EDTA, 10 mM DTT
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Z-VDVAD-FMK)
-
DMSO (Dimethyl sulfoxide)
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
High-Throughput Screening Workflow
The HTS process involves several key stages, from assay development and validation to primary screening, hit confirmation, and downstream analysis.
Protocol for High-Throughput Screening
This protocol is designed for a 384-well plate format. Adjust volumes as necessary for other plate formats.
-
Compound Plating:
-
Dispense test compounds and controls into the wells of a 384-well plate. Typically, a small volume (e.g., 200 nL) of a 10 mM stock solution in DMSO is used for a final assay concentration of 10 µM in a 20 µL reaction volume.
-
Include positive controls (e.g., Z-VDVAD-FMK) and negative controls (DMSO only).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of recombinant caspase-2 in cold assay buffer at a pre-determined optimal concentration.
-
Dispense 10 µL of the caspase-2 solution to each well containing the test compounds.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Signal Detection:
-
Prepare a working solution of this compound in assay buffer. The final concentration should be at or near the KM value to ensure sensitivity to competitive inhibitors.
-
Add 10 µL of the this compound solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (Vo) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Normalize the data to the negative controls (DMSO). The percent inhibition for each compound can be calculated using the following formula: % Inhibition = (1 - (V_o_compound / V_o_DMSO)) * 100
-
Identify "hits" as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
Hit Confirmation and IC50 Determination
-
Re-testing of Primary Hits:
-
Cherry-pick the identified hits from the primary screen and re-test them in the same assay to confirm their activity and rule out false positives.
-
-
Dose-Response Curves:
-
For confirmed hits, perform a dose-response analysis.
-
Prepare serial dilutions of the hit compounds (e.g., 8-10 concentrations).
-
Run the caspase-2 activity assay with these different compound concentrations.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Conclusion
The this compound-based colorimetric assay provides a robust and scalable method for the high-throughput screening of caspase-2 inhibitors. Careful assay validation, including the determination of the Z'-factor, is crucial for the reliability of the screening results. It is also imperative to consider the substrate's lack of absolute specificity for caspase-2 and to incorporate secondary screening against other caspases, such as caspase-3, to identify selective inhibitors. The protocols and data presented here serve as a comprehensive guide for researchers embarking on the discovery of novel caspase-2 modulators.
References
- 1. A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. cephamls.com [cephamls.com]
- 5. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A class of allosteric caspase inhibitors identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An activation-based high throughput screen identifies caspase-10 inhibitors - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Caspase-2 Activity Using Ac-VDVAD-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the colorimetric detection of caspase-2 activity in cell lysates and purified enzyme preparations using the chromogenic substrate Ac-VDVAD-pNA (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide).
Introduction
Caspase-2, an initiator caspase, plays a crucial role in cellular processes such as apoptosis, tumor suppression, and cell cycle regulation.[1] It is the most evolutionarily conserved member of the mammalian caspase family.[1][2] Dysregulation of caspase-2 activity has been implicated in various diseases, making it an important target for therapeutic intervention. This protocol describes a sensitive and straightforward assay for quantifying caspase-2 activity based on the cleavage of the peptide substrate this compound.[3][4][5] Active caspase-2 cleaves the substrate, releasing the chromophore p-nitroaniline (pNA), which can be measured by absorbance at 405 nm.[3][5][6][7][8] The intensity of the color is directly proportional to the caspase-2 activity in the sample.
Principle of the Assay
The assay is based on the enzymatic activity of caspase-2, which recognizes the specific amino acid sequence Val-Asp-Val-Ala-Asp (VDVAD).[4] The this compound substrate contains this recognition sequence linked to the p-nitroanilide (pNA) chromophore. In the presence of active caspase-2, the enzyme cleaves the peptide bond C-terminal to the aspartate residue, releasing free pNA. The released pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm.
Caspase-2 Signaling Pathway
Caspase-2 is an initiator caspase that can be activated in response to various cellular stresses, most notably DNA damage.[9][10] A key activation platform for caspase-2 is the PIDDosome, a large protein complex.[1][10][11] This complex assembles upon cellular stress and brings pro-caspase-2 molecules into close proximity, facilitating their dimerization and subsequent auto-activation.[2][9][11] Once activated, caspase-2 can cleave a variety of downstream substrates to mediate its cellular effects.
Figure 1: Simplified diagram of Caspase-2 activation via the PIDDosome complex in response to DNA damage.
Quantitative Data Summary
The following table provides a summary of recommended concentrations and parameters for the caspase-2 activity assay.
| Parameter | Recommended Value | Notes |
| Substrate | This compound | Colorimetric substrate |
| Substrate Stock Concentration | 10 mM in DMSO | Store at -20°C |
| Final Substrate Concentration | 50 - 200 µM | Optimal concentration may need to be determined empirically. A concentration of 200 µM is commonly used.[6] |
| Cell Lysate Protein Concentration | 50 - 200 µg per assay | The optimal amount may vary depending on the cell type and treatment. |
| Reaction Buffer | HEPES buffer (pH 7.2-7.5) containing sucrose, CHAPS, and DTT | A typical buffer composition is 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, and 10 mM DTT.[6] |
| Incubation Time | 1 - 2 hours | Can be extended if the signal is low. |
| Incubation Temperature | 37°C | |
| Wavelength for Absorbance Reading | 405 nm | [3][5][6] |
| Instrument | Microplate reader or spectrophotometer |
Experimental Protocol
Materials and Reagents
-
Cells of interest (adherent or suspension)
-
Inducing agent for apoptosis (e.g., etoposide, staurosporine)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
This compound (10 mM stock in DMSO)
-
Protein assay reagent (e.g., BCA or Bradford)
-
96-well flat-bottom microplate
-
Microplate reader capable of reading absorbance at 405 nm
Experimental Workflow
Figure 2: Experimental workflow for the Caspase-2 activity assay.
Step-by-Step Protocol
1. Sample Preparation (Cell Lysates)
a. Seed cells in appropriate culture vessels and treat with the desired apoptosis-inducing agent. For each experiment, include an untreated cell population as a negative control.
b. For adherent cells: After treatment, aspirate the culture medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells and scrape to collect the lysate.
c. For suspension cells: Following treatment, centrifuge the cells at 300 x g for 5 minutes at 4°C.[12] Discard the supernatant and wash the cell pellet once with ice-cold PBS. Resuspend the pellet in ice-cold Cell Lysis Buffer.
d. Incubate the lysate on ice for 10-20 minutes.[8][12]
e. Centrifuge the lysate at 10,000 x g for 5-10 minutes at 4°C to pellet cellular debris.[12][13]
f. Transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube. This supernatant contains the active caspases.
2. Protein Quantification
a. Determine the protein concentration of each cell lysate using a standard protein assay method such as the BCA or Bradford assay. This is crucial for normalizing the caspase activity.
b. Based on the protein concentration, adjust the volume of each lysate with Cell Lysis Buffer to ensure that an equal amount of protein (e.g., 50-200 µg) is used for each assay.
3. Caspase-2 Activity Assay
a. In a 96-well microplate, add the following reagents in the order listed for each sample:
- 50 µL of 2X Reaction Buffer
- X µL of cell lysate (containing 50-200 µg of protein)
- X µL of Cell Lysis Buffer to bring the total volume to 95 µL
b. To initiate the reaction, add 5 µL of 10 mM this compound substrate to each well. The final concentration of the substrate will be 500 µM. Note: The final substrate concentration can be optimized between 50-200 µM.
c. Controls:
- Blank: 95 µL of Cell Lysis Buffer and 5 µL of substrate.
- Negative Control: Lysate from untreated cells.
- Positive Control (optional): Purified active caspase-2.
d. Incubate the plate at 37°C for 1-2 hours. Protect the plate from light.
4. Measurement of Caspase-2 Activity
a. Measure the absorbance of each well at 405 nm using a microplate reader.
b. The absorbance of the blank should be subtracted from all other readings.
5. Data Analysis
The fold-increase in caspase-2 activity can be determined by comparing the absorbance values from the induced samples with the uninduced control.
Fold Increase = (Absorbance of Induced Sample - Absorbance of Blank) / (Absorbance of Uninduced Control - Absorbance of Blank)
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in negative control | - Contamination of reagents- Non-specific protease activity | - Use fresh buffers and reagents.- Include a caspase-2 specific inhibitor in a control well to confirm specificity. |
| Low or no signal in positive control/induced sample | - Inactive enzyme- Insufficient incubation time- Sub-optimal assay conditions | - Ensure proper storage and handling of the enzyme.- Increase the incubation time.- Optimize substrate and protein concentrations. |
| High variability between replicates | - Pipetting errors- Incomplete cell lysis | - Use calibrated pipettes and ensure proper mixing.- Ensure complete cell lysis by visual inspection or by trying different lysis buffer formulations. |
Important Considerations
-
The this compound substrate is not entirely specific for caspase-2 and can be cleaved by other caspases, such as caspase-3, albeit with different efficiencies.[14] It is recommended to use other methods, such as Western blotting for caspase-2 cleavage, in conjunction with this activity assay to confirm the results.[13]
-
The optimal cell number and protein concentration may vary depending on the cell type and the strength of the apoptotic stimulus.
-
It is crucial to keep samples and reagents on ice during the preparation steps to minimize protease activity.
-
Do not use protease inhibitors in the sample preparation, as they may interfere with caspase activity.[13]
References
- 1. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 - Wikipedia [en.wikipedia.org]
- 3. cephamls.com [cephamls.com]
- 4. tribioscience.com [tribioscience.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mybiosource.com [mybiosource.com]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. pnas.org [pnas.org]
- 11. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ac-VDVAD-PNA for Caspase-2 Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide (Ac-VDVAD-PNA) as a chromogenic substrate for the detection of caspase-2 activity. This document includes detailed protocols for in vitro assays, a discussion of the challenges and potential strategies for intracellular delivery, and a summary of the relevant biological pathways.
Introduction to this compound
This compound is a synthetic pentapeptide that serves as a specific substrate for caspase-2, an initiator caspase involved in apoptotic signaling pathways. The sequence VDVAD is recognized and cleaved by active caspase-2, leading to the release of the chromophore p-nitroanilide (pNA). The liberated pNA can be quantified by measuring its absorbance at 405 nm, providing a direct measure of caspase-2 enzymatic activity.[1][2] While primarily used in biochemical assays with cell lysates, its application in living cells is an area of ongoing research.
Key Properties of this compound:
| Property | Description | Reference |
| Full Name | Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide | [1] |
| Target Enzyme | Caspase-2 | [3] |
| Detection Method | Colorimetric (Absorbance at 405 nm) | [2] |
| Primary Application | In vitro/biochemical measurement of caspase-2 activity | [2] |
| Solubility | Soluble in DMSO and Formic Acid | [1] |
Caspase-2 Signaling Pathway
Caspase-2 is a highly conserved initiator caspase that plays a complex role in apoptosis, cell cycle regulation, and tumor suppression. Its activation is tightly regulated and often occurs in response to cellular stressors such as DNA damage. A key activation platform for caspase-2 is the PIDDosome, a multi-protein complex.
Upon induction of cellular stress, the PIDDosome assembles, bringing pro-caspase-2 molecules into close proximity, which facilitates their dimerization and subsequent auto-activation. Activated caspase-2 can then cleave a variety of downstream substrates, including Bid (BH3 interacting-domain death agonist). Cleavage of Bid to truncated Bid (tBid) leads to the permeabilization of the outer mitochondrial membrane, cytochrome c release, and the activation of effector caspases, ultimately leading to apoptosis.
Cell Permeability and Delivery Methods
A significant challenge in utilizing this compound for studying caspase-2 activity in living cells is its generally poor cell permeability. The peptide nature of the substrate hinders its efficient passage across the cell membrane.
Potential Delivery Strategies:
While direct application of this compound to cell culture media is unlikely to yield significant intracellular concentrations, several advanced delivery methods, primarily explored for other peptide-based therapeutics and probes, could be adapted:
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse cellular membranes and can be conjugated to cargo molecules like this compound to facilitate their intracellular delivery.[4][5] Examples of CPPs include TAT peptide and penetratin.
-
Lipid-Based Nanoparticles: Encapsulation of this compound within liposomes or other lipid-based nanoparticles can improve its stability and facilitate cellular uptake through endocytosis.
-
Electroporation or Microinjection: These physical methods can directly introduce the substrate into the cytoplasm, although they are more invasive and may not be suitable for all experimental setups.
-
Chemical Modifications: Altering the physicochemical properties of the peptide, for instance, by increasing its lipophilicity, could potentially enhance its passive diffusion across the cell membrane.
It is important to note that these methods would require empirical optimization and validation to ensure that the delivery vehicle itself does not interfere with normal cellular processes or caspase activity.
Experimental Protocols
In Vitro Caspase-2 Activity Assay Using Cell Lysates
This protocol describes a standard method for measuring caspase-2 activity in cell lysates using this compound.
Materials:
-
Cells of interest (treated and untreated/control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
This compound substrate
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein from the cell lysate to each well.
-
Bring the total volume in each well to 100 µL with assay buffer.
-
Include a blank control (assay buffer only).
-
-
Initiate Reaction:
-
Add this compound to each well to a final concentration of 50-200 µM.
-
Mix gently by tapping the plate.
-
-
Measurement:
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 15-30 minutes) for 1-2 hours.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Calculate the rate of change in absorbance over time (ΔOD/min).
-
The caspase-2 activity can be expressed as the fold increase in activity in treated cells compared to untreated controls.
-
Quantitative Data from a Representative In Vitro Assay:
| Sample | Protein Concentration (µ g/well ) | Substrate Concentration (µM) | Rate of pNA release (mOD/min) | Fold Increase in Activity |
| Untreated Control | 100 | 100 | 5.2 | 1.0 |
| Apoptosis Inducer | 100 | 100 | 25.8 | 4.96 |
| Inducer + Caspase-2 Inhibitor | 100 | 100 | 6.1 | 1.17 |
Note: The above data is illustrative. Actual results will vary depending on the cell type, treatment, and assay conditions.
Considerations and Limitations
-
Specificity: While this compound is a preferred substrate for caspase-2, other caspases may exhibit some activity towards it, especially at high concentrations. It is advisable to use specific caspase-2 inhibitors as negative controls to confirm the specificity of the measured activity.
-
Live-Cell Imaging Alternatives: For live-cell imaging of caspase activity, fluorescent substrates that are designed to be cell-permeable are generally more suitable. For instance, substrates like FAM-VDVAD-FMK are cell-permeable and bind covalently to active caspase-2, allowing for detection by fluorescence microscopy or flow cytometry.[6]
-
pNA Molar Extinction Coefficient: For absolute quantification of caspase-2 activity, the molar extinction coefficient of pNA (ε = 10,500 M⁻¹cm⁻¹ at 405 nm) can be used to convert the rate of absorbance change to the rate of product formation.[2]
Conclusion
This compound remains a valuable and widely used tool for the quantitative measurement of caspase-2 activity in biochemical assays. Its reliability and the straightforward nature of the colorimetric assay make it a staple in apoptosis research. While its application in living cells is limited by poor cell permeability, ongoing advancements in peptide delivery technologies may soon provide viable methods for its intracellular use, further expanding its utility in the study of caspase-2 biology.
References
- 1. tribioscience.com [tribioscience.com]
- 2. cephamls.com [cephamls.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase-Activated Cell-Penetrating Peptides Reveal Temporal Coupling Between Endosomal Release and Apoptosis in an RGC-5 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciprofiles.com [sciprofiles.com]
- 6. Cell Meter™ Live Cell Caspase 2 Binding Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
Application Notes and Protocols for In Vitro Caspase-2 Activity Assay with Ac-VDVAD-pNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the activity of caspase-2, an important initiator caspase in apoptotic signaling pathways, using the chromogenic substrate Ac-VDVAD-pNA (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide).
Introduction
Caspase-2 (also known as ICH-1 or NEDD-2) is a highly conserved member of the caspase family of cysteine-aspartic proteases. It plays a role in cellular processes such as apoptosis, tumor suppression, and cell cycle maintenance.[1] Like other initiator caspases, caspase-2 is activated through proximity-induced dimerization on a large protein complex, most notably the PIDDosome, which forms in response to cellular stresses like DNA damage.[1] Once activated, caspase-2 can cleave a variety of cellular substrates, including the pro-apoptotic Bcl-2 family protein Bid, to indirectly activate downstream executioner caspases and promote apoptosis.[1][2]
The colorimetric assay described here quantifies caspase-2 activity by measuring the release of p-nitroaniline (pNA) from the substrate this compound.[3] Cleavage of the substrate by active caspase-2 liberates the yellow chromophore pNA, which can be detected by measuring its absorbance at 405 nm.[3][4] The amount of pNA released is proportional to the caspase-2 activity in the sample.
Note on Substrate Specificity: While this compound is commonly used to measure caspase-2 activity, it is not entirely specific. Studies have shown that this substrate can also be efficiently cleaved by executioner caspases, particularly caspase-3.[5][6] Therefore, it is recommended to use this assay in conjunction with other methods, such as western blotting for caspase-2 cleavage or the use of more selective substrates if available, to confirm the specific involvement of caspase-2.[5]
Signaling Pathway and Assay Principle
The diagrams below illustrate the activation pathway of caspase-2 and the fundamental principle of the colorimetric assay.
Caption: Caspase-2 activation via the PIDDosome complex in response to cellular stress.
Caption: Experimental workflow for the in vitro caspase-2 activity assay.
Materials and Reagents
Reagent and Buffer Compositions
| Component | Stock Concentration | Working Concentration | Purpose |
| Cell Lysis Buffer | |||
| HEPES | 1 M, pH 7.4 | 50 mM | Buffering agent |
| CHAPS | 10% (w/v) | 0.1% - 0.5% | Non-denaturing detergent for cell lysis |
| DTT | 1 M | 5 mM | Reducing agent to maintain caspase activity |
| Protease Inhibitors | Varies | As recommended | To prevent non-specific proteolysis (optional) |
| 2X Reaction Buffer | |||
| HEPES | 1 M, pH 7.2 | 100 mM | Buffering agent for optimal enzyme activity |
| Sucrose | 50% (w/v) | 10% | Stabilizer |
| CHAPS | 10% (w/v) | 0.1% | Detergent |
| EDTA | 0.5 M | 1 mM | Chelating agent |
| DTT | 1 M | 10 mM (add fresh) | Reducing agent |
| Substrate & Standard | |||
| This compound | 4 mM in DMSO | 200 µM | Caspase-2 chromogenic substrate |
| p-Nitroaniline (pNA) | 10 mM in DMSO | 0-200 µM | Standard for quantification |
Note: The final concentration of DTT in the 1X reaction is 5 mM.
Experimental Protocols
Cell Lysate Preparation
This protocol is designed for a starting cell number of 1-5 x 10⁶ cells.
-
Induce Apoptosis: Treat cells with an agent known to induce apoptosis (e.g., etoposide, staurosporine) for the desired time. Concurrently, maintain an untreated control cell culture.
-
Harvest Cells: Collect both floating and adherent cells. Centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again and remove the PBS completely.
-
Lysis: Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.
-
Incubation: Incubate the cell suspension on ice for 10-15 minutes.
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet cellular debris.[4]
-
Collect Supernatant: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a Bradford assay. BCA assays are not recommended if the lysis buffer contains DTT.[7] Adjust the lysate concentration to 1-4 mg/mL with Cell Lysis Buffer.[7] The lysate is now ready for the assay or can be stored at -80°C for future use.
p-Nitroaniline (pNA) Standard Curve Generation
-
Prepare pNA Dilutions: Create a series of pNA standards (e.g., 0, 25, 50, 75, 100, 150, 200 µM) by diluting the 10 mM pNA stock in 1X Reaction Buffer.
-
Plate Standards: Add 100 µL of each standard dilution in duplicate or triplicate to the wells of a 96-well microplate. Include a blank containing only 1X Reaction Buffer.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Plot Curve: Subtract the blank absorbance from all readings. Plot the absorbance values (Y-axis) against the known pNA concentrations (X-axis) to generate a standard curve.
Caspase-2 Activity Assay
-
Prepare Reaction Mix: In a 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of total protein).
-
50 µL of 2X Reaction Buffer (ensure DTT has been freshly added).
-
For a negative control, pre-incubate a sample with a caspase-2 inhibitor (e.g., Ac-VDVAD-CHO) for 10-15 minutes before adding the substrate.
-
-
Initiate Reaction: Add 5 µL of 4 mM this compound substrate to each well.[8] The final substrate concentration will be 200 µM.
-
Incubate: Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.[8] The incubation time can be extended if the signal is low.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.[8]
Data Analysis and Presentation
Calculation of Caspase-2 Activity
-
Correct for Background: Subtract the absorbance of a blank well (containing lysis buffer but no lysate) from all sample readings.
-
Quantify pNA: Use the linear equation from the pNA standard curve to convert the background-corrected absorbance values of your samples into the concentration of pNA (in µM).
-
Calculate Specific Activity: The caspase-2 activity can be expressed in terms of nmol of pNA released per hour per mg of protein.
-
Formula: Specific Activity (nmol/h/mg) = (pNA concentration [µM] * Total Volume [L]) / (Incubation Time [h] * Protein Amount [mg]) * 1000
-
-
Determine Fold-Increase: To compare treated vs. untreated samples, calculate the fold-increase in activity.
-
Formula: Fold-Increase = Specific Activity of Treated Sample / Specific Activity of Control Sample
-
Representative Data
The following tables show example data for a typical experiment.
Table 1: p-Nitroaniline Standard Curve
| pNA Concentration (µM) | Absorbance at 405 nm (Corrected) |
| 0 | 0.000 |
| 25 | 0.262 |
| 50 | 0.525 |
| 100 | 1.050 |
| 150 | 1.575 |
| 200 | 2.100 |
| Based on the molar extinction coefficient of pNA (ε = 10,500 M⁻¹cm⁻¹) in a 100 µL volume.[3][4] |
Table 2: Caspase-2 Activity Measurement
| Sample | Protein (µg) | Absorbance at 405 nm (Corrected) | pNA Released (nmol/h) | Specific Activity (nmol/h/mg) | Fold-Increase |
| Untreated Control | 100 | 0.150 | 1.43 | 14.3 | 1.0 |
| Apoptosis-Induced | 100 | 0.675 | 6.43 | 64.3 | 4.5 |
| Inhibitor Control | 100 | 0.165 | 1.57 | 15.7 | 1.1 |
| Calculations based on a 2-hour incubation. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in control samples | - Endogenous protease activity.- Spontaneous substrate degradation. | - Ensure protease inhibitors (caspase-specific inhibitors omitted) were used during lysis.- Run a blank with substrate and buffer only to check for degradation. |
| Low or no activity in induced samples | - Insufficient apoptosis induction.- Inactive enzyme (e.g., DTT omitted or old).- Incorrect protein concentration. | - Confirm apoptosis via another method (e.g., Annexin V staining).- Always add DTT fresh to the reaction buffer.- Ensure protein concentration is within the optimal range (1-4 mg/mL).[7] |
| High variability between replicates | - Pipetting errors.- Incomplete cell lysis.- Bubbles in wells. | - Use calibrated pipettes.- Ensure complete resuspension and incubation on ice during lysis.- Be careful not to introduce bubbles when adding reagents. |
| Absorbance values exceed standard curve | - Caspase activity is too high.- Incubation time is too long. | - Dilute the cell lysate and re-run the assay.- Reduce the incubation time. |
References
- 1. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 Assay Kit (Colorimetric) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 3. cephamls.com [cephamls.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Studying Drug-Induced Apoptosis Using Ac-VDVAD-PNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the chromogenic caspase-2 substrate, Ac-VDVAD-pNA (N-Acetyl-L-valyl-L-aspartyl-L-valyl-L-alanyl-L-aspartyl-p-nitroanilide), for the investigation of drug-induced apoptosis. The protocols and data presented herein are intended to facilitate the assessment of caspase-2 activity as a key biomarker in apoptotic pathways initiated by therapeutic compounds.
Introduction
Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. A key family of proteases that execute this process is the caspases. Caspase-2, an initiator caspase, has been implicated in apoptotic pathways triggered by various stimuli, including DNA damage induced by chemotherapeutic agents.[1][2] The activation of caspase-2 can occur through the formation of a multi-protein complex known as the PIDDosome.[3][4][5] Once activated, caspase-2 can cleave downstream substrates, such as Bid, leading to mitochondrial outer membrane permeabilization and the activation of executioner caspases.[3][4]
Data Presentation
Table 1: Specificity of this compound
| Caspase | Relative Activity | Reference |
| Caspase-2 | +++ | |
| Caspase-3 | ++ | |
| Caspase-7 | + |
Note: Relative activity is a qualitative representation. Specific kinetic parameters (Km, kcat) for this compound with different caspases are not consistently reported in the literature, highlighting the need for careful experimental controls.
Table 2: Examples of Drugs Inducing Caspase-2 Mediated Apoptosis
| Drug | Cell Line | IC50 | Notes | Reference |
| Doxorubicin | Breast Cancer Cell Lines (MCF-7) | 4 µM (48h) | Induces apoptosis through a pathway requiring sequential activation of caspase-2. | [2][8] |
| Doxorubicin | Breast Cancer Cell Lines (MDA-MB-231) | 1 µM (48h) | [2] | |
| Etoposide | U937 | 0.5 µM | Can induce caspase-2 dependent apoptosis. | [9] |
| Etoposide | A549 | 25 µM | Induces caspase-2 activation and mitochondrial apoptosis. | [7] |
| Camptothecin | HL-60 | Not Specified | Triggers both intrinsic and extrinsic caspase cascades. | [10][11] |
Signaling Pathways and Experimental Workflow
Caspase-2-Mediated Apoptotic Signaling Pathway
The following diagram illustrates the signaling cascade leading to and initiated by caspase-2 activation in response to DNA damage, a common mechanism of action for many chemotherapeutic drugs.
Caption: Caspase-2 activation pathway in drug-induced apoptosis.
Experimental Workflow for Caspase-2 Activity Assay
The following diagram outlines the key steps for measuring caspase-2 activity in drug-treated cells using this compound.
Caption: Workflow for assessing caspase-2 activity.
Experimental Protocols
Protocol 1: Induction of Apoptosis in Cell Culture
Materials:
-
Cell line of interest (e.g., Jurkat, HeLa, U937)
-
Complete cell culture medium
-
Drug of interest (e.g., Doxorubicin, Etoposide)
-
Vehicle control (e.g., DMSO)
-
6-well plates or other suitable culture vessels
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight (for adherent cells).
-
Prepare a stock solution of the drug of interest in a suitable solvent (e.g., DMSO).
-
Treat the cells with various concentrations of the drug. Include a vehicle-only control and an untreated control.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, 24, 48 hours). The optimal time will depend on the drug and cell line.
-
Harvest both adherent and floating cells by trypsinization (if necessary) and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Proceed to cell lysis for the caspase-2 activity assay.
Protocol 2: Caspase-2 Colorimetric Assay Using this compound
Materials:
-
Cell pellets from Protocol 1
-
Ice-cold Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
This compound substrate (4 mM stock in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase Assay:
-
In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of this compound stock solution (final concentration 200 µM).
-
Bring the final volume of each reaction to 100 µL with Cell Lysis Buffer.
-
Include a blank control containing lysis buffer and substrate but no cell lysate.
-
To assess specificity, a parallel set of reactions can be performed in the presence of a caspase-2 inhibitor (e.g., Z-VDVAD-FMK).
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from all readings.
-
The caspase-2 activity can be expressed as the fold increase in absorbance compared to the untreated control.
-
Conclusion
The use of this compound provides a valuable tool for the initial screening and characterization of drug-induced apoptosis involving caspase-2. While convenient, researchers must be mindful of its potential for cleavage by other caspases. Therefore, it is recommended to use this assay in conjunction with other methods, such as western blotting for caspase-2 cleavage or the use of more specific substrates or inhibitors, to confirm the specific role of caspase-2 in the observed apoptotic response. These detailed protocols and application notes should serve as a solid foundation for researchers investigating the apoptotic mechanisms of novel therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Dissecting caspase-2-mediated cell death: from intrinsic PIDDosome activation to chemical modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cephamls.com [cephamls.com]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin requires the sequential activation of caspase-2, protein kinase Cdelta, and c-Jun NH2-terminal kinase to induce apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantitative monitoring of drug-induced caspase cascade pathways in carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Caspase-2 Colorimetric Activity Assay Kit
Product Name: Caspase-2 Colorimetric Activity Assay Kit Substrate: Ac-VDVAD-pNA (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide)
Introduction
Caspase-2, the most evolutionarily conserved member of the caspase family of cysteine proteases, plays a complex role in cellular processes including apoptosis, tumor suppression, and the maintenance of genomic stability.[1][2] Unlike other initiator caspases, Caspase-2 is activated through the formation of a high molecular weight complex known as the PIDDosome, which assembles in response to cellular stressors like genotoxic damage.[3][4][5] The PIDDosome consists of the p53-induced protein with a death domain (PIDD) and the adaptor protein RAIDD, which recruits pro-caspase-2, leading to its dimerization and activation.[3][5]
This Caspase-2 Activity Assay Kit provides a simple and convenient colorimetric method for quantifying the activity of Caspase-2 in cell lysates and tissue extracts.[6][7] The assay is based on the proteolytic cleavage of the peptide substrate Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (this compound) by active Caspase-2. This reaction releases the chromophore p-nitroanilide (pNA), which can be detected by measuring its absorbance at 405 nm.[6][7] The amount of pNA released is directly proportional to the enzymatic activity of Caspase-2 in the sample.
Assay Principle
The fundamental principle of this assay is the spectrophotometric detection of the chromophore p-nitroanilide (pNA) following its cleavage from the labeled substrate this compound by active Caspase-2. The liberated pNA produces a yellow color, and its light emission can be quantified using a spectrophotometer or a microplate reader at a wavelength of 405 nm.[6] By comparing the absorbance of pNA from an induced or treated sample with an untreated control, the fold-increase in Caspase-2 activity can be accurately determined.[8]
References
- 1. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 - Wikipedia [en.wikipedia.org]
- 3. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. bosterbio.com [bosterbio.com]
- 7. cephamls.com [cephamls.com]
- 8. Caspase-2 Activity Assay Kit [nordicdiagnostica.com]
Application Notes and Protocols for Measuring Caspase-2 Activity in Tissue Homogenates with Ac-VDVAD-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-2 (Cysteine-aspartic protease 2), the most evolutionarily conserved member of the caspase family, plays a complex role in cellular processes.[1][2] While it has been implicated in the initiation of apoptosis in response to cellular stressors like DNA damage and metabolic imbalance, it also has non-apoptotic functions in tumor suppression and cell cycle regulation.[3][4][5] Structurally, caspase-2 is considered an initiator caspase due to its long N-terminal prodomain containing a caspase activation and recruitment domain (CARD).[3][5][6] Activation is primarily achieved through proximity-induced dimerization on a large protein complex, rather than by cleavage from an upstream caspase.[2][5]
This document provides a detailed protocol for measuring caspase-2 activity in tissue homogenates using the colorimetric substrate Ac-VDVAD-pNA (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide).[7][8] The assay is based on the cleavage of the peptide substrate by active caspase-2, which releases the chromophore p-nitroaniline (pNA).[8][9] The amount of released pNA, which can be quantified by measuring its absorbance at 405 nm, is proportional to the caspase-2 activity in the sample.[8][9]
Caspase-2 Activation Signaling Pathway
Caspase-2 is activated in response to specific cellular stresses, such as DNA damage.[3] A key activation platform is the "PIDDosome," a multi-protein complex.[6][10] This complex assembles when the p53-inducible protein PIDD1 (p53-induced protein with a death domain) recruits the adaptor protein RAIDD (receptor-interacting protein-associated ICH-1/CED-3 homologous protein with a death domain).[6][10] Procaspase-2 monomers are then recruited to RAIDD via their respective CARD domains, facilitating proximity-induced dimerization and auto-activation.[1][5] Once active, caspase-2 can cleave substrates such as the pro-apoptotic protein Bid, leading to its truncated form (tBid).[1][5][6] tBid then translocates to the mitochondria to induce mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of downstream executioner caspases.[1][6]
Experimental Protocols
Required Materials
Reagents:
-
This compound substrate (e.g., TriBioScience TBP0140)[7]
-
Cell Lysis Buffer (see Table 1 for composition)
-
2X Reaction Buffer (see Table 1 for composition)
-
Dithiothreitol (DTT), 1 M stock
-
p-Nitroaniline (pNA) standard
-
Protein Assay Reagent (Bradford method recommended)[11]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Distilled or deionized water
Equipment:
-
Microcentrifuge, refrigerated
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm[9]
-
Pipettes and tips
-
Ice bucket and ice
Reagent Preparation
Prepare all buffers and store them appropriately. It is recommended to prepare single-use aliquots of the substrate and DTT to avoid repeated freeze-thaw cycles.[11]
| Reagent | Composition | Storage |
| Cell Lysis Buffer | 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol | 4°C |
| 2X Reaction Buffer | 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% Sucrose, 2 mM EDTA | 4°C |
| 1X Reaction Buffer with DTT | Dilute 2X Reaction Buffer 1:1 with dH₂O. Add 1 M DTT to a final concentration of 10 mM immediately before use. | Prepare fresh |
| This compound Substrate (4 mM) | Reconstitute powder in DMSO as per manufacturer's instructions. | -20°C, protected from light |
| pNA Standard (2 mM) | Dissolve pNA in 1X Reaction Buffer. | -20°C |
Tissue Homogenate Preparation
This procedure should be performed on ice to prevent protein degradation and loss of enzyme activity.[12]
-
Excise tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.
-
Blot the tissue dry and weigh it.
-
Mince the tissue into small pieces on a pre-chilled surface.
-
Add 3-5 volumes of ice-cold Cell Lysis Buffer per gram of tissue (e.g., 300-500 µL for 100 mg of tissue).
-
Homogenize the tissue using a Dounce or Polytron homogenizer until no large pieces are visible.[12][14]
-
Incubate the homogenate on ice for 15-20 minutes.[15]
-
Centrifuge the homogenate at 13,000 x g for 15 minutes at 4°C.[14]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your tissue lysate.
-
Determine the protein concentration of the lysate using the Bradford assay. Adjust the concentration to 1-4 mg/mL with Cell Lysis Buffer. The lysate can be used immediately or stored at -80°C.
Caspase-2 Activity Assay
-
Prepare pNA Standard Curve:
-
Perform serial dilutions of the 2 mM pNA standard in 1X Reaction Buffer to get concentrations from 200 µM down to 0 µM (blank).
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
-
Set up Assay Reactions:
-
Add 50-200 µg of protein from your tissue lysate to each sample well.
-
For each sample, prepare a background control well containing the same amount of lysate.
-
Adjust the volume in all wells to 50 µL with Cell Lysis Buffer.
-
See Table 2 for a recommended plate layout.
-
| Well Type | Lysate (µL) | Cell Lysis Buffer (µL) | 1X Reaction Buffer w/ DTT (µL) | Substrate (this compound) (µL) |
| Sample | X (50-200 µg protein) | Up to 50 | 50 | 5 |
| Background Control | X (50-200 µg protein) | Up to 50 | 50 | 0 (add 5 µL Lysis Buffer) |
| Positive Control | (e.g., Apoptosis-induced lysate) | Up to 50 | 50 | 5 |
| Blank | 50 | 0 | 50 | 5 |
-
Run the Assay:
-
Prepare the required amount of 1X Reaction Buffer with 10 mM DTT.
-
Add 50 µL of this buffer to each well (samples, controls, blank).
-
Add 5 µL of the 4 mM this compound substrate to all wells except the background controls. This yields a final substrate concentration of 200 µM.[16]
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[9]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis
-
Correct for Background: Subtract the absorbance reading of the background control from the corresponding sample reading.
-
Quantify pNA: Use the standard curve to determine the concentration (in µM) of pNA generated in each sample.
-
Calculate Caspase-2 Activity: Use the following formula to calculate the specific activity. Activity is often expressed as nmol of pNA released per hour per mg of protein.
Activity (nmol/hr/mg) = [(pNA concentration (µM) x Total volume (L)) / (Incubation time (hr) x Protein amount (mg))] x 1000
Experimental Workflow
The overall process from tissue collection to data analysis is summarized in the workflow diagram below.
Application Notes and Troubleshooting
-
Substrate Specificity: The this compound substrate is not entirely specific to caspase-2. It can also be efficiently cleaved by executioner caspases, particularly caspase-3 and caspase-7, whose preferred cleavage motif (DEVD) is similar.[6][17] Therefore, it is advisable to confirm caspase-2-specific activity using a specific caspase-2 inhibitor or by running parallel assays on caspase-2 knockout/knockdown tissue samples if available.
-
Controls are Critical: Always include a negative control (untreated tissue) and a positive control (tissue treated with a known apoptosis inducer like etoposide or staurosporine) to validate the assay results. An inhibitor control can also be used to confirm specificity.
-
Temperature: Perform all preparation steps on ice or at 4°C to minimize proteolytic activity and maintain enzyme stability.[12]
-
Low Activity: If the signal is low, you can increase the incubation time (up to overnight) or increase the amount of protein lysate in the reaction.[15] Ensure that DTT was freshly added to the reaction buffer, as it is crucial for caspase activity.
-
High Background: High background absorbance may indicate endogenous pNA-like substances in the tissue or spontaneous substrate degradation. Ensure the background control reading is subtracted from all sample readings.
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond [frontiersin.org]
- 7. tribioscience.com [tribioscience.com]
- 8. cephamls.com [cephamls.com]
- 9. raybiotech.com [raybiotech.com]
- 10. pnas.org [pnas.org]
- 11. assaygenie.com [assaygenie.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. abcam.com [abcam.com]
- 17. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
Ac-VDVAD-PNA: A Tool for Interrogating Caspase-2 Mediated Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VDVAD-PNA (Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide) is a synthetic chromogenic substrate designed to probe the activity of caspase-2, a key initiator caspase implicated in cellular apoptosis. In the landscape of cancer research, understanding the intricate signaling pathways that govern programmed cell death is paramount for the development of novel therapeutic strategies. The activation of caspase-2 is a critical event in response to various cellular stresses, including DNA damage, and its study provides valuable insights into the mechanisms of cancer cell demise. These application notes provide a comprehensive overview of the use of this compound in studying cancer cell apoptosis, complete with detailed experimental protocols and data interpretation guidelines.
Principle of Detection
The utility of this compound as a research tool lies in its specific recognition and cleavage by active caspase-2. The pentapeptide sequence, VDVAD, mimics the natural cleavage site of caspase-2 substrates. Upon enzymatic cleavage at the aspartic acid residue, the p-nitroanilide (pNA) moiety is released. Free pNA is a chromophore that exhibits strong absorbance at 405 nm. The rate of pNA release, measured spectrophotometrically, is directly proportional to the enzymatic activity of caspase-2 in the sample. This colorimetric assay provides a straightforward and quantitative method to assess caspase-2 activation in cell lysates.
Applications in Cancer Research
-
Quantification of Caspase-2 Activity: this compound is primarily used to measure the activity of caspase-2 in lysates derived from cancer cells undergoing apoptosis. This allows researchers to investigate the role of caspase-2 in response to chemotherapeutic agents, radiation, or other apoptotic stimuli.
-
Screening for Caspase-2 Inhibitors and Activators: The substrate is a valuable tool in high-throughput screening assays to identify novel small molecules that can either inhibit or activate caspase-2, which could have therapeutic potential in cancer treatment.
-
Elucidating Apoptotic Signaling Pathways: By measuring caspase-2 activity, researchers can dissect the upstream and downstream events in specific apoptotic pathways. For instance, it can be used to determine if a particular stimulus activates the intrinsic or extrinsic apoptotic pathway, where caspase-2 can play a role.
Data Presentation
A critical aspect of utilizing this compound is understanding its kinetic parameters and selectivity. While it is a recognized caspase-2 substrate, it is also known to be cleaved by other caspases, most notably caspase-3. The following table summarizes the kinetic constants for a closely related fluorogenic substrate, Ac-VDVAD-AFC, which provides a strong indication of the relative efficiencies of cleavage by caspase-2 and caspase-3.
| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-2 | Ac-VDVAD-AFC | 13.3 ± 1.5 | 1.6 ± 0.1 | 1.2 x 10⁵ |
| Caspase-3 | Ac-VDVAD-AFC | 10.7 ± 1.2 | 4.6 ± 0.2 | 4.3 x 10⁵ |
Note: Data presented is for the fluorogenic substrate Ac-VDVAD-AFC as a proxy for this compound due to the limited availability of kinetic data for the pNA variant. The relative trends in selectivity are expected to be similar.
Signaling Pathways and Experimental Workflow
Caption: Caspase-2 mediated apoptotic signaling pathway.
Caption: Experimental workflow for caspase-2 activity assay.
Experimental Protocols
Materials and Reagents:
-
This compound Substrate: (Stock solution: 10 mM in DMSO, store at -20°C)
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% Glycerol. (Store at 4°C, add DTT fresh before use).
-
Assay Buffer (2X): 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol. (Store at 4°C, add DTT fresh before use).
-
Cancer Cell Line of Interest: (e.g., HeLa, Jurkat, MCF-7)
-
Apoptosis-Inducing Agent: (e.g., Staurosporine, Etoposide, TRAIL)
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Microplate Reader: Capable of measuring absorbance at 405 nm
-
96-well Microplates: Clear, flat-bottom
-
Refrigerated Microcentrifuge
Protocol for Caspase-2 Activity Assay in Cancer Cell Lysates:
-
Cell Culture and Treatment:
-
Culture cancer cells to the desired confluency in appropriate growth medium.
-
Induce apoptosis by treating the cells with the desired agent and concentration for a specific time course. A negative control (untreated cells) should always be included.
-
-
Preparation of Cell Lysates:
-
Harvest cells by centrifugation (for suspension cells) or trypsinization followed by centrifugation (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Incubate the cell suspension on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microfuge tube. This is the cell lysate.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay). It is recommended to use a protein concentration between 50-200 µg per assay.
-
-
Caspase-2 Assay:
-
In a 96-well microplate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of total protein). Adjust the volume with Cell Lysis Buffer if necessary.
-
50 µL of 2X Assay Buffer.
-
-
To initiate the reaction, add 5 µL of 10 mM this compound substrate stock solution to each well (final concentration: 200 µM).
-
Mix the contents of the wells gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The caspase-2 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
-
Alternatively, the fold-increase in caspase-2 activity can be calculated by comparing the absorbance of the treated samples to the untreated control.
-
Important Considerations and Troubleshooting:
-
Substrate Specificity: As this compound can be cleaved by caspase-3, it is advisable to run parallel assays with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to ascertain the contribution of caspase-3 to the observed signal. Alternatively, using cell lines deficient in caspase-3 can provide more specific results for caspase-2 activity.
-
Assay Controls: Always include a blank (Assay Buffer and substrate only) to subtract background absorbance. A positive control (e.g., recombinant active caspase-2) can be used to validate the assay.
-
Linearity of the Reaction: It is important to ensure that the reaction is within the linear range. This can be checked by taking kinetic readings over time. If the reaction rate decreases, the lysate may need to be diluted.
-
DTT Stability: Dithiothreitol (DTT) is essential for caspase activity but is unstable in solution. Always add fresh DTT to the buffers immediately before use.
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of caspase-2 in cancer cell apoptosis, contributing to a deeper understanding of this critical cellular process and aiding in the development of novel cancer therapies.
Troubleshooting & Optimization
Ac-VDVAD-PNA Assay: Technical Support & Troubleshooting
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to improve the signal-to-noise ratio in the Ac-VDVAD-PNA colorimetric assay for caspase-2 activity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay is a colorimetric method used to measure the enzymatic activity of caspase-2.[1] The assay utilizes a synthetic peptide substrate, this compound, which mimics the natural cleavage site for caspase-2. In the presence of active caspase-2, the enzyme cleaves the peptide sequence, releasing the chromophore p-nitroaniline (pNA).[2] This released pNA produces a yellow color that can be quantified by measuring its absorbance with a spectrophotometer or microplate reader at a wavelength of 400-405 nm.[3] The intensity of the yellow color is directly proportional to the caspase-2 activity in the sample.
Caption: Principle of the colorimetric this compound assay.
Q2: What is the specificity of the this compound substrate?
The peptide sequence VDVAD is recognized as a substrate for caspase-2.[1][4] However, it is important to note that substrate specificities among caspases can overlap. While this compound is preferentially cleaved by caspase-2, other caspases, such as caspase-3, may also cleave this substrate, although typically with lower efficiency.[4] Therefore, it is advisable to use multiple lines of evidence, such as western blotting for cleaved caspase-2 or using specific inhibitors, to confirm that the measured activity is predominantly from caspase-2.[5]
Q3: What are "signal" and "noise" in the context of this assay?
-
Signal: The "signal" is the absorbance generated specifically by the enzymatic activity of caspase-2 on the this compound substrate. It is calculated by subtracting the absorbance of a negative control (e.g., untreated cells or a sample with a caspase inhibitor) from the absorbance of the experimental sample (e.g., apoptosis-induced cells).
-
Noise (or Background): The "noise" is the background absorbance that does not result from specific caspase-2 activity. High noise can be caused by several factors, including the spontaneous breakdown of the substrate over time, interfering substances in the cell lysate, or contamination.[6] The signal-to-noise ratio (S/N) compares the level of the desired signal to the level of background noise. A high S/N ratio is critical for reliable and reproducible results.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
A low signal-to-noise (S/N) ratio is a common problem that can obscure genuine results. This issue typically arises from either excessively high background (noise) or an unexpectedly low enzymatic signal. The following guide addresses these specific problems.
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
Q4: How can I reduce high background absorbance?
High background absorbance masks the true signal. Always include a "blank" control (assay buffer + substrate, no cell lysate) to assess the level of non-enzymatic substrate hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| High Blank Reading | Spontaneous Substrate Degradation: The pNA substrate can hydrolyze spontaneously, especially if stored improperly or exposed to light and repeated freeze-thaw cycles.[2][7] | 1. Aliquot the substrate upon receipt and store it protected from light at -20°C or -80°C.[2] 2. Prepare fresh working solutions for each experiment. 3. Minimize the incubation time to the shortest duration that provides a robust signal. |
| High Negative Control Reading | Contaminating Protease Activity: Cell lysates contain numerous proteases that may cleave the substrate non-specifically. | 1. Prepare cell lysates on ice to minimize protease activity. 2. Consider adding a cocktail of protease inhibitors (excluding those that inhibit caspases) to the lysis buffer. 3. Ensure the lysis buffer formulation is optimal for caspase activity (often contains HEPES, DTT, and a non-ionic detergent like CHAPS or NP-40).[7] |
| Inconsistent Background | Incorrect Blanking Procedure: Using only water or buffer to zero the spectrophotometer does not account for the absorbance of the cell lysate and the substrate itself. | 1. The ideal blank contains everything in your experimental well except one component required for the reaction. 2. Prepare a blank for each sample that includes cell lysate and assay buffer but no this compound substrate. Subtract this value from your sample reading. |
Q5: How can I increase my signal?
A low signal indicates that the caspase-2 activity is either genuinely low or is being measured under suboptimal conditions.
| Problem | Possible Cause | Recommended Solution |
| Low Signal in Treated Samples | Insufficient Enzyme Concentration: The amount of protein lysate per reaction may be too low to generate a detectable signal. | 1. Quantify the total protein concentration in your cell lysate (Bradford or similar assay is recommended).[2] 2. Optimize the amount of protein per well. Start with a range of 50-200 µg of total protein per reaction. 3. Ensure the cell pellet used for lysis contains an adequate number of cells (e.g., >1 x 10⁶ cells).[2] |
| Suboptimal Substrate Concentration: The substrate concentration may be rate-limiting. | 1. Titrate the this compound substrate concentration to find the optimal level (typically 50-200 µM) where the reaction rate is maximal without causing excessively high background. | |
| Suboptimal Reaction Conditions: Incubation time or temperature may not be sufficient for signal development. | 1. Increase the incubation time at 37°C. Perform a time-course experiment (e.g., measuring absorbance at 30, 60, 90, and 120 minutes) to find the optimal linear range for the reaction.[8] 2. Ensure the assay buffer pH is optimal for caspase activity (typically pH 7.2-7.5).[7] | |
| No Difference Between Control & Treated | Ineffective Apoptotic Induction: The treatment used to induce apoptosis may not have been effective, resulting in no activation of caspase-2. | 1. Confirm that your apoptotic stimulus is working using an orthogonal method (e.g., Western blot for PARP cleavage or other apoptotic markers). 2. Perform a dose-response and time-course experiment for your apoptotic inducer to find the peak of caspase-2 activation.[9] |
| Poor Sample Quality: Samples may have degraded due to improper handling or storage. | 1. Use freshly prepared cell lysates whenever possible. 2. If storing lysates, snap-freeze them in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Detailed Protocol: Caspase-2 Activity Assay
This protocol provides a general workflow. Users should optimize protein amounts, substrate concentration, and incubation times for their specific cell type and experimental conditions.
Caption: General experimental workflow for the this compound assay.
1. Reagent Preparation:
-
Cell Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol. Just before use, add 10 mM Dithiothreitol (DTT). Keep on ice.
-
Reaction Buffer (2X): 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol. Just before use, add 20 mM DTT.
-
Substrate Stock Solution: Prepare a 10 mM stock of this compound in sterile DMSO. Store in aliquots at -20°C, protected from light.[7]
2. Cell Lysate Preparation:
-
Induce apoptosis in your cells using your desired method. Include a non-induced control group.
-
Harvest cells (1-5 x 10⁶ cells per sample is recommended) and wash once with ice-cold PBS.
-
Resuspend the cell pellet in 50-100 µL of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled microfuge tube. This is your cell lysate.
-
Determine the protein concentration of the lysate using a Bradford assay or similar method.[2]
3. Assay Procedure (96-well Plate Format):
-
In each well, add your cell lysate (e.g., 50 µg of protein in a volume of 50 µL). Adjust the volume to 50 µL with Cell Lysis Buffer if needed.
-
Set up controls:
-
Negative Control: Lysate from non-induced cells.
-
Blank Control: 50 µL of Cell Lysis Buffer without any lysate.
-
-
Add 50 µL of 2X Reaction Buffer to each well.
-
To initiate the reaction, add 5 µL of 10 mM this compound substrate stock solution to each well (for a final concentration of 200 µM in a ~200 µL final volume - adjust as needed).
-
Mix gently by tapping the plate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average absorbance value of the Blank Control from all other readings.
-
The caspase-2 activity can be expressed as the fold-increase in absorbance compared to the negative control (non-induced sample).
-
Fold-Increase = (Absorbance of Induced Sample) / (Absorbance of Non-Induced Sample)
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. biogot.com [biogot.com]
- 9. promega.com [promega.com]
Ac-VDVAD-pNA Assay Technical Support Center
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the Ac-VDVAD-pNA colorimetric assay to measure caspase-2 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method for detecting the activity of caspase-2. It utilizes a synthetic peptide substrate, this compound (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide). In the presence of active caspase-2, the enzyme cleaves the substrate, releasing the chromophore p-nitroaniline (pNA). This released pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-2 activity in the sample.
Q2: Is the this compound substrate specific to caspase-2?
No, this substrate is not entirely specific. While this compound is recognized and cleaved by caspase-2, studies have shown that other caspases, particularly caspase-3, can also cleave this substrate with similar kinetics. Therefore, relying solely on this assay for definitive caspase-2 activity is not recommended. It is advisable to use other methods, such as Western blotting for cleaved caspase-2 or more selective substrates, to confirm results.
Q3: What is the difference between a colorimetric (pNA) and fluorometric (AFC) assay?
The primary difference is the detection method.
-
Colorimetric (pNA): Measures the change in absorbance (color) of the sample after the pNA chromophore is cleaved. The readout is typically measured using a spectrophotometer or microplate reader at 405 nm.
-
Fluorometric (AFC): Uses a substrate like VDVAD-AFC, where AFC (7-amino-4-trifluoromethyl coumarin) is a fluorescent compound. Upon cleavage, free AFC emits a yellow-green fluorescence (λmax = 505 nm) when excited by blue light (λmax = 400 nm), which is measured by a fluorometer. Fluorometric assays are generally more sensitive than colorimetric assays.
Q4: How should I store the this compound substrate and other kit components?
Proper storage is critical for reagent stability.
-
This compound Substrate: Typically supplied as a powder or in DMSO. It should be stored at -20°C and protected from light. If dissolved in a solvent like DMSO, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.
-
Lysis and Reaction Buffers: After opening, these are often stored at 4°C for short-term use. For long-term storage, refer to the manufacturer's instructions.
-
DTT: Dithiothreitol is unstable in solution. It is recommended to add DTT to the reaction buffer immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | 1. Inactive Caspase-2: Apoptotic pathway not sufficiently activated or cells are not responsive to the stimulus. | • Verify apoptosis induction with a positive control (e.g., treating cells with a known inducer like staurosporine).• Optimize the concentration of the inducing agent and the incubation time. The peak of caspase activation varies depending on the cell type and stimulus. |
| 2. Insufficient Enzyme Concentration: Too little cell lysate or protein used in the assay. | • Increase the amount of cell lysate used per reaction. A typical range is 50-200 µg of total protein or lysate from 1-5 x 10⁶ cells.• Ensure the protein concentration of your lysate is between 1-4 mg/mL. | |
| 3. Degraded Reagents: Substrate or DTT has lost activity due to improper storage or handling. | • Prepare fresh 2X Reaction Buffer with freshly added DTT.• Use a new aliquot of the this compound substrate. Avoid repeated freeze-thaw cycles. | |
| 4. Incorrect Filter Wavelength: Absorbance was read at a wavelength other than 405 nm. | • Ensure the microplate reader or spectrophotometer is set to measure absorbance at 405 nm. | |
| 5. Presence of Protease Inhibitors: Sample preparation included protease inhibitors that are inhibiting caspase activity. | • Do not use protease inhibitors in the cell lysis buffer, as they can interfere with the assay. | |
| High Background | 1. Non-Specific Protease Activity: Other proteases in the cell lysate are cleaving the substrate. | • Run a blank control (cell lysate without substrate) and a substrate control (substrate without cell lysate).• Ensure the cell lysis buffer is chilled and that lysates are kept on ice to minimize non-specific protease activity. |
| 2. Contaminated Reagents: Buffers or water are contaminated with proteases or bacteria. | • Use fresh, sterile buffers and high-purity water. | |
| 3. Substrate Degradation: The this compound substrate has spontaneously hydrolyzed. | • Protect the substrate from light during storage and incubation. Prepare fresh working solutions for each experiment. | |
| Inconsistent Results / Poor Reproducibility | 1. Pipetting Errors: Inaccurate or inconsistent volumes of lysate or reagents were added. | • Use calibrated pipettes and ensure proper pipetting technique. • Prepare a master mix of the reaction buffer and substrate to add to all samples, minimizing well-to-well variability. |
| 2. Uneven Cell Lysis: Incomplete or inconsistent lysis of cells leading to variable enzyme release. | • Ensure complete cell resuspension in the lysis buffer. Incubate on ice for the recommended time (e.g., 10 minutes) to ensure thorough lysis. | |
| 3. Temperature Fluctuations: Inconsistent incubation temperature affecting enzyme kinetics. | • Use an incubator set to the recommended temperature (typically 37°C) and ensure it maintains a stable temperature. | |
| 4. Plastic Cuvettes Used: Standard plastic cuvettes were used for spectrophotometer readings. | • Plastic cuvettes can attenuate absorption at 405 nm. Use quartz cuvettes or a 96-well microplate for accurate readings. |
Experimental Protocols & Data
Key Experimental Protocol: Colorimetric Caspase-2 Activity Assay
This protocol is a generalized procedure. Always refer to the specific instructions provided with your assay kit.
-
Sample Preparation:
-
Induce apoptosis in your cell culture using the desired method. For a negative control, concurrently incubate an untreated cell culture.
-
Collect cells by centrifugation. A cell count of 1-5 x 10⁶ cells per assay is recommended.
-
Wash cells once with ice-cold PBS.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 3-5 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This is your cell lysate.
-
-
Assay Reaction:
-
Determine the protein concentration of your lysate (Bradford assay is recommended).
-
In a 96-well plate, add 50-200 µg of protein from your cell lysate to each well. Adjust the volume to 50 µL with chilled Cell Lysis Buffer.
-
Prepare the 2X Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., add 10 µL of 1M DTT to 1 mL of 2X Reaction Buffer).
-
Add 50 µL of the 2X Reaction Buffer (with DTT) to each well containing cell lysate.
-
Add 5 µL of 1 mM this compound substrate to each well for a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-2 activity can be determined by comparing the absorbance values from the induced samples with the uninduced control.
-
Quantitative Data Summary
| Parameter | Recommended Value | Notes |
| Wavelength for pNA | 405 nm | Maximum absorbance peak for p-nitroaniline. |
| pNA Molar Extinction Coefficient (ε) | 10.5 mM⁻¹cm⁻¹ | Used for calculating the concentration of pNA produced. |
| Cell Number | 1 - 5 x 10⁶ cells per sample | Optimal number may vary by cell type. |
| Protein Concentration | 50 - 200 µg per assay | Final protein concentration in the lysate should be 1-4 mg/mL. |
| Final Substrate Concentration | ~50 µM | Starting from a 1 mM stock solution is common. |
| Final DTT Concentration | 10 mM | Should be added to the reaction buffer fresh. |
| Incubation Time | 1 - 2 hours | May require optimization. |
| Incubation Temperature | 37°C | Standard temperature for enzymatic assays. |
Visual Guides
Caption: General experimental workflow for the this compound assay.
Technical Support Center: Ac-VDVAD-PNA Cleavage in Cell Lysates
Welcome to the technical support center for troubleshooting assays involving the caspase-2 substrate, Ac-VDVAD-PNA. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to non-specific cleavage of this substrate in cell lysates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthetic peptide substrate used to measure the activity of caspase-2, a cysteine-aspartic protease involved in cellular processes like apoptosis. The substrate consists of the amino acid sequence Val-Asp-Val-Ala-Asp (VDVAD) conjugated to p-nitroaniline (pNA). When cleaved by an active protease, pNA is released and can be quantified colorimetrically at 405 nm.
Q2: I am observing high background signal in my caspase-2 assay using this compound with cell lysates. What could be the cause?
High background signal, or non-specific cleavage, can arise from several sources within a complex mixture like a cell lysate. The primary causes include:
-
Cross-reactivity with other caspases: this compound is not entirely specific for caspase-2. Notably, caspase-3 can also efficiently cleave this substrate.[1]
-
Activity of non-caspase proteases: Other proteases present in the cell lysate, such as certain serine proteases and cathepsins, may also contribute to the cleavage of this compound, especially under suboptimal assay conditions.[2][3][4][5]
Q3: How can I determine the source of the non-specific cleavage in my assay?
To identify the source of non-specific cleavage, it is crucial to use a panel of controls in your experiment. This may include:
-
Untreated cell lysate control: Lysate from cells not undergoing apoptosis should be used to determine the basal level of protease activity.
-
Specific caspase inhibitors:
-
Use a specific caspase-2 inhibitor (e.g., z-VDVAD-fmk) to confirm that the signal is indeed from caspase-2.
-
Use a specific caspase-3 inhibitor (e.g., z-DEVD-fmk) to assess the contribution of caspase-3 to the overall signal.
-
-
Broad-spectrum protease inhibitors: While generally not recommended during the caspase activity measurement itself, their inclusion during lysate preparation is critical to prevent unwanted proteolysis.[6][7][8] For troubleshooting, specific inhibitors for other protease classes can be employed.
Q4: Are there more specific substrates for caspase-2?
Yes, for researchers encountering significant issues with the specificity of this compound, alternative substrates have been developed. One such substrate is Ac-VDTTD-AFC, which has shown improved selectivity for caspase-2 over caspase-3.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues of non-specific cleavage of this compound in your cell lysate experiments.
| Problem | Potential Cause | Recommended Solution |
| High background signal in all wells, including negative controls. | 1. Substrate instability: The this compound substrate may be degrading spontaneously. 2. Contaminated reagents: Buffers or water may be contaminated with proteases. | 1. Prepare fresh substrate solution for each experiment. Protect from light. 2. Use fresh, sterile, protease-free reagents. |
| High signal in untreated cell lysate controls. | 1. Basal caspase activity: Some cell lines may have a high basal level of caspase activity. 2. Non-specific protease activity: Other proteases in the lysate are cleaving the substrate. | 1. Confirm with a specific caspase-2 inhibitor. If the signal is inhibited, this represents the basal caspase-2 activity. 2. Add a broad-spectrum protease inhibitor cocktail to the lysis buffer (but not the reaction buffer). Consider the use of specific inhibitors for serine proteases (e.g., AEBSF) or cathepsins (e.g., z-FA-fmk) in control wells to identify their contribution.[3] |
| Signal is not fully inhibited by a specific caspase-2 inhibitor. | 1. Cross-reactivity with caspase-3: Caspase-3 is likely a significant contributor to the signal. 2. Cleavage by non-caspase proteases. | 1. Include a control with a specific caspase-3 inhibitor (z-DEVD-fmk) to quantify its activity. 2. Perform the assay in the presence of inhibitors for other protease classes (serine, cathepsin) to identify the source of the remaining activity. |
| Inconsistent results between replicates. | 1. Pipetting errors. 2. Incomplete cell lysis. 3. Variable incubation times. | 1. Ensure accurate and consistent pipetting, especially of viscous solutions like cell lysates. 2. Optimize the cell lysis protocol to ensure complete and reproducible release of cellular contents. 3. Use a multi-channel pipette for simultaneous addition of reagents and ensure precise timing of incubations. |
Experimental Protocols
Standard Caspase-2 Activity Assay Protocol
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol) containing a protease inhibitor cocktail.
-
Incubate on ice for 15-30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Caspase-2 Activity Assay:
-
In a 96-well plate, add 50-100 µg of cell lysate per well.
-
Bring the total volume in each well to 100 µL with assay buffer (lysis buffer without protease inhibitors).
-
Include appropriate controls:
-
Blank (assay buffer only)
-
Negative control (lysate from untreated cells)
-
Positive control (lysate from cells treated with a known caspase-2 inducer)
-
Inhibitor controls (lysates pre-incubated with specific caspase or non-caspase protease inhibitors)
-
-
Add 10 µL of 2 mM this compound (final concentration 200 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Troubleshooting with Specific Inhibitors
-
Preparation of Inhibitor Stocks:
-
Prepare stock solutions of inhibitors in DMSO (e.g., 10 mM z-VDVAD-fmk, 10 mM z-DEVD-fmk, 100 mM AEBSF, 10 mM z-FA-fmk).
-
-
Inhibition Assay:
-
To the appropriate wells containing cell lysate and assay buffer, add the inhibitor to its final working concentration (e.g., 50 µM for caspase inhibitors, 1 mM for AEBSF, 50 µM for z-FA-fmk).
-
Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding this compound and proceed with the standard assay protocol.
-
Visualizations
Logical Workflow for Troubleshooting Non-Specific Cleavage
Caption: Troubleshooting workflow for non-specific this compound cleavage.
Potential Protease Contributions to this compound Cleavage
Caption: Potential proteases cleaving this compound in cell lysates.
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase- and Serine Protease-dependent Apoptosis by the Death Domain of FADD in Normal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serine proteases mediate apoptosis-like cell death and phagocytosis under caspase-inhibiting conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-8 is activated by cathepsin D initiating neutrophil apoptosis during the resolution of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. biocompare.com [biocompare.com]
- 8. bitesizebio.com [bitesizebio.com]
Ac-VDVAD-PNA assay controls and background subtraction
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Ac-VDVAD-pNA colorimetric assay to measure caspase-2 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a colorimetric method to detect caspase-2 activity. The synthetic peptide substrate, this compound, is specifically recognized and cleaved by active caspase-2. This cleavage releases the chromophore p-nitroanilide (pNA), which results in a yellow color that can be quantified by measuring the absorbance at 405 nm.[1] The intensity of the yellow color is directly proportional to the caspase-2 activity in the sample.
Q2: What are appropriate positive and negative controls for this assay?
-
Positive Control: Recombinant active human caspase-2 is an ideal positive control as it will directly cleave the this compound substrate, confirming that the assay components are working correctly.
-
Negative Control (Induced Sample): A known caspase-2 inhibitor, such as Z-FA-FMK, can be added to a sample where caspase-2 is expected to be active. A significant reduction in the colorimetric signal compared to the untreated induced sample indicates that the observed activity is specific to caspases.
-
Negative Control (Uninduced Sample): A lysate from uninduced or untreated cells serves as a baseline control to determine the basal level of caspase-2 activity.
-
Negative Control (Peptide): A peptide like Z-FA-FMK, which lacks the critical aspartic acid residue for caspase cleavage, can be used to control for non-specific peptide effects.
Q3: How should I perform background subtraction?
Proper background subtraction is crucial for accurate results. Several blank controls should be included in your experimental setup:
-
Buffer Blank: Contains only the assay buffer. This accounts for the absorbance of the buffer itself.
-
Substrate Blank: Contains the assay buffer and the this compound substrate. This helps to measure the rate of spontaneous substrate degradation.
-
Lysate Blank: Contains the cell lysate and assay buffer, but no substrate. This accounts for the intrinsic absorbance of your sample at 405 nm.
The absorbance from the appropriate blank control should be subtracted from the absorbance of your experimental samples. For calculating the fold-increase in activity, subtract the background reading from both the induced and uninduced samples before comparison.[2]
Q4: What are the common causes of high background in this assay?
High background can be caused by several factors:
-
Contaminated Reagents: Buffers or substrates may be contaminated with proteases or microbial growth.
-
Spontaneous Substrate Degradation: The this compound substrate can degrade over time, especially if not stored correctly.
-
Insufficient Blocking: In some applications, non-specific protein binding can contribute to background signal.
-
Intrinsic Sample Absorbance: The cell lysate itself may have a high absorbance at 405 nm.
Q5: Why am I getting a very low or no signal?
Low or no signal can be due to:
-
Inactive Caspase-2: The experimental conditions may not have successfully induced apoptosis and activated caspase-2.
-
Insufficient Enzyme Concentration: The amount of active caspase-2 in your sample may be below the detection limit of the assay.
-
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition can inhibit enzyme activity.
-
Degraded Substrate: The this compound substrate may have lost its activity due to improper storage or handling.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound assay.
| Problem | Probable Cause(s) | Solution(s) |
| High Background | 1. Contaminated assay buffer or substrate. 2. Spontaneous degradation of the pNA substrate. 3. Insufficient washing steps (if applicable). 4. High intrinsic absorbance of the cell lysate. | 1. Use fresh, sterile buffers and reagents. 2. Prepare fresh substrate solution for each experiment and protect it from light. 3. Increase the number and duration of wash steps. 4. Ensure you are using a lysate blank (lysate + buffer, no substrate) and subtracting its absorbance from your sample readings. |
| Low or No Signal | 1. Inefficient induction of apoptosis. 2. Insufficient amount of cell lysate/protein. 3. Suboptimal assay buffer conditions (e.g., incorrect pH). 4. Inactive or degraded recombinant caspase-2 (positive control). 5. Incorrect wavelength reading. | 1. Optimize the concentration and incubation time of your apoptosis-inducing agent. 2. Increase the amount of cell lysate used per well. A typical range is 50-200 µg of protein.[3] 3. Ensure the assay buffer is at the optimal pH for caspase-2 activity (typically pH 7.2-7.5). 4. Use a fresh aliquot of recombinant caspase-2 and handle it according to the manufacturer's instructions. 5. Verify that the plate reader is set to measure absorbance at 405 nm. |
| High Well-to-Well Variability | 1. Pipetting errors leading to inconsistent volumes. 2. "Edge effect" in 96-well plates due to evaporation. 3. Inconsistent cell seeding density. 4. Temperature gradients across the plate during incubation. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Avoid using the outer wells of the 96-well plate, or fill them with sterile water or PBS to create a humidified barrier.[4][5][6] 3. Ensure a uniform single-cell suspension before seeding. 4. Avoid stacking plates during incubation and ensure even temperature distribution in the incubator.[4] |
| Non-linear Reaction Rate | 1. Substrate depletion. 2. Enzyme instability. 3. Product inhibition. | 1. If taking kinetic readings, ensure you are within the linear range of the assay. You may need to dilute your sample or reduce the incubation time. 2. Ensure that the assay buffer contains necessary stabilizing agents like DTT. 3. Dilute the enzyme/lysate to slow down the reaction rate. |
Experimental Protocol: this compound Caspase-2 Assay
This protocol provides a general framework for measuring caspase-2 activity in cell lysates using a 96-well plate format.
I. Reagent Preparation
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Prepare fresh before use.
-
2X Reaction Buffer: 100 mM HEPES (pH 7.4), 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT. Prepare fresh before use.
-
This compound Substrate (4 mM): Reconstitute the substrate in DMSO to a stock concentration of 4 mM. Store at -20°C, protected from light.
-
Positive Control: Recombinant active caspase-2.
-
Negative Control: Caspase-2 inhibitor (e.g., Z-FA-FMK).
II. Sample Preparation
-
Induce apoptosis in your target cells using the desired method. For a negative control, have a parallel culture of uninduced cells.
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1-5 x 10^6 cells per 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
III. Assay Procedure
-
In a 96-well plate, add your samples and controls in triplicate. A suggested plate layout is as follows:
-
Blank Wells: 50 µL of Cell Lysis Buffer.
-
Positive Control: A known amount of recombinant active caspase-2 in 50 µL of Cell Lysis Buffer.
-
Negative Control (Uninduced): 50-100 µg of protein from uninduced cell lysate, brought to a final volume of 50 µL with Cell Lysis Buffer.
-
Experimental Samples: 50-100 µg of protein from induced cell lysate, brought to a final volume of 50 µL with Cell Lysis Buffer.
-
Inhibitor Control: 50-100 µg of protein from induced cell lysate, pre-incubated with a caspase-2 inhibitor for 10-15 minutes, brought to a final volume of 50 µL with Cell Lysis Buffer.
-
-
Add 50 µL of 2X Reaction Buffer to each well.
-
Add 5 µL of 4 mM this compound substrate to all wells except the lysate blank. The final concentration of the substrate will be 200 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
IV. Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
The caspase-2 activity can be expressed as the fold-increase in absorbance compared to the uninduced control.
Visualizing Key Processes
Caption: Caspase-2 signaling pathway initiated by DNA damage.
Caption: Experimental workflow for the this compound assay.
References
Effect of pH and temperature on Ac-VDVAD-PNA assay
Welcome to the technical support center for the Ac-VDVAD-pNA assay. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the colorimetric detection of caspase-2 activity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound assay is a colorimetric method used to measure the enzymatic activity of caspase-2. The substrate, this compound, consists of the peptide sequence Val-Asp-Val-Ala-Asp (VDVAD) conjugated to p-nitroaniline (pNA). When cleaved by active caspase-2, free pNA is released, which can be quantified by measuring its absorbance at 405 nm.[1] This assay is commonly used to study apoptosis and other cellular processes where caspase-2 is implicated.
Q2: What is the optimal pH for the this compound assay?
Q3: What is the optimal temperature for conducting the this compound assay?
The standard incubation temperature for most caspase activity assays, including those using pNA-based substrates, is 37°C.[4][5] This temperature generally represents the optimal physiological condition for the enzyme's activity.
Q4: Is the this compound substrate specific to caspase-2?
No, the this compound substrate is not entirely specific to caspase-2. While the VDVAD sequence is an optimal recognition motif for caspase-2, it can also be cleaved by other caspases, notably the executioner caspases-3 and -7.[6][7] This cross-reactivity is a critical consideration when interpreting results, and the use of specific inhibitors or caspase-2-deficient controls is recommended to confirm the specificity of the measured activity.[3][7]
Experimental Protocols
General Protocol for this compound Caspase-2 Activity Assay
This protocol provides a general guideline for measuring caspase-2 activity in cell lysates. Optimization may be required for specific experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., etoposide, staurosporine)
-
Cell Lysis Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
2X Reaction Buffer (100 mM HEPES pH 7.2, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
-
This compound substrate (4 mM stock solution in DMSO)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Sample Preparation:
-
Induce apoptosis in your target cells using an appropriate stimulus. Include a non-induced control group.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate to each well. It is recommended to use 50-200 µg of protein per well.
-
Add 50 µL of 2X Reaction Buffer to each well.
-
To initiate the reaction, add 5 µL of the 4 mM this compound substrate to each well (final concentration 200 µM).
-
Include a blank control containing lysis buffer and substrate but no cell lysate.
-
To confirm caspase-2 specificity, a parallel reaction can be set up with a specific caspase-2 inhibitor.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader. The reading can be taken at multiple time points (kinetic assay) or as a single endpoint measurement.
-
-
Data Analysis:
-
Subtract the absorbance value of the blank from all sample readings.
-
The caspase-2 activity can be expressed as the change in absorbance per unit of time per milligram of protein.
-
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Signal | Substrate instability or contamination | Prepare fresh substrate solution. Ensure proper storage of the substrate (typically at -20°C, protected from light). |
| Use high-quality, purified water and reagents for buffer preparation. | ||
| Non-enzymatic hydrolysis of the substrate | Run a blank control (buffer and substrate only) to determine the rate of spontaneous substrate breakdown. If high, consider a different substrate or assay format. | |
| Contamination of reagents or labware | Use sterile, disposable labware. Filter-sterilize buffers. | |
| Low or No Signal | Inactive enzyme | Ensure that the cell lysis procedure is effective and does not inactivate the enzyme. Keep lysates on ice at all times. Avoid repeated freeze-thaw cycles. |
| Confirm that apoptosis was successfully induced by using a positive control (e.g., cells treated with a known apoptosis inducer). | ||
| Insufficient enzyme concentration | Increase the amount of cell lysate used in the assay. | |
| Sub-optimal assay conditions | Verify that the pH of the reaction buffer is within the optimal range (6.5-7.5). | |
| Ensure the incubation temperature is maintained at 37°C. | ||
| Inhibitors present in the sample | Ensure that the lysis buffer does not contain protease inhibitors that could inhibit caspase activity. | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Variation in cell number or protein concentration | Normalize the activity to the protein concentration of each lysate. | |
| Temperature fluctuations | Ensure a stable incubation temperature. Use a water bath or a temperature-controlled plate reader. | |
| Cross-reactivity with other caspases | Use a specific caspase-2 inhibitor to confirm that the measured activity is primarily from caspase-2.[3][7] |
Signaling Pathways and Workflows
Caspase-2 Activation Pathway
Caspase-2 is an initiator caspase that is primarily activated through a large protein complex known as the PIDDosome. This complex assembles in response to cellular stress signals, such as DNA damage. The core components of the PIDDosome are the protein PIDD (p53-induced protein with a death domain) and the adaptor protein RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain). The assembly of this platform leads to the dimerization and subsequent auto-activation of pro-caspase-2.[3]
Caption: Caspase-2 activation via the PIDDosome complex.
This compound Assay Workflow
The following diagram illustrates the key steps involved in performing the this compound assay.
Caption: Experimental workflow for the this compound assay.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of cytoplasmic caspase-2 activation by induced proximity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The enigma of caspase-2: the laymen’s view - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in Ac-VDVAD-PNA experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal issues in Ac-VDVAD-pNA (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide) colorimetric assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the absorbance signal in my this compound assay unexpectedly low or absent?
A low or absent signal can stem from several factors related to the enzyme source, assay components, experimental procedure, or instrumentation. A systematic approach is crucial for diagnosis. Key areas to investigate include the integrity of your cell lysate, the viability of the substrate and reagents, the reaction conditions, and the instrument settings. We recommend starting by evaluating your experimental controls.
Q2: My controls are also showing low signal. Could the issue be my reagents or their storage?
Yes, improper reagent preparation and storage is a common cause of assay failure.
-
Substrate Integrity : The this compound substrate is light-sensitive and susceptible to degradation.[1] It should be stored at -20°C, protected from light, and aliquoted to avoid repeated freeze-thaw cycles.[1][2]
-
Reaction Buffer and DTT : The assay's reaction buffer requires the addition of Dithiothreitol (DTT) immediately before use to maintain a reducing environment essential for caspase activity.[3][4] Using a buffer without freshly added DTT will result in significantly lower enzyme activity.[3][4]
-
Storage : Ensure all kit components are stored at their recommended temperatures. After opening, lysis and reaction buffers are typically stored at 4°C, while other components remain at -20°C.[3]
Q3: I suspect an issue with my cell or tissue lysate. What are common sample-related problems?
The quality and preparation of the cell lysate are critical for a successful assay.
-
Incomplete Cell Lysis : To measure caspase activity, the enzyme must be released from the cells. Ensure you are following the lysis protocol correctly, including the recommended incubation time on ice (typically 10-20 minutes).[5]
-
Insufficient Protein Concentration : The signal is directly proportional to the amount of active caspase in the sample. It is recommended to use a protein concentration between 50-200 µg of total protein per assay well.[4] Always perform a protein quantification assay (e.g., Bradford) on your lysates before starting the caspase assay.[2][6]
-
Sample Degradation : Samples should be assayed immediately after preparation. If immediate use is not possible, snap-freeze lysates in liquid nitrogen and store them at -80°C.[2][7] Avoid leaving lysates on ice for extended periods.
-
Presence of Protease Inhibitors : Standard protease inhibitor cocktails can inhibit caspase activity. Do not include them in your sample preparation unless you are certain they do not affect caspases.[8]
Q4: How can I optimize my assay conditions for a better signal?
If your reagents and samples are in good condition, optimizing the reaction parameters may enhance the signal.
-
Incubation Time : The standard incubation time is 1-2 hours at 37°C. If the signal is low, you can extend the incubation period, even overnight in some protocols, to allow for more substrate cleavage.[5]
-
Incubation Temperature : The assay should be performed at 37°C for optimal enzyme activity.[6] Verify that your incubator or plate reader's heating function is accurate.
-
Apoptosis Induction Time : The peak of caspase-2 activation varies depending on the cell type and the apoptotic stimulus. Perform a time-course experiment to identify the optimal time point for harvesting cells after inducing apoptosis.
Q5: Could my measurement technique or plate reader settings be the problem?
Incorrect instrument settings are a simple but often overlooked source of error.
-
Wavelength : The p-nitroaniline (pNA) chromophore released by substrate cleavage has a maximum absorbance at 405 nm.[2][9] Reading at an incorrect wavelength (e.g., 400 nm is also acceptable) will result in a lower signal.
-
Plate Type : For absorbance assays, always use a clear, flat-bottom 96-well plate.
-
Background Subtraction : High background can mask a weak signal. Always include a background control well containing cell lysate and reaction buffer but no this compound substrate. Subtract this background reading from all other sample readings.
Q6: What is the specificity of this compound and could this affect my results?
This compound is frequently used as a substrate for caspase-2.[10] However, it is not entirely specific and can also be efficiently cleaved by executioner caspases, such as caspase-3 and -7.[11][12][13] If your experimental system involves the activation of multiple caspases, the signal you detect may not be solely from caspase-2 activity. To confirm caspase-2 specific activity, consider using a specific caspase-2 inhibitor as a control.
Data & Protocols
Experimental Protocol: Caspase-2 Colorimetric Assay
This protocol provides a general workflow for measuring caspase-2 activity in cell lysates.
-
Induce Apoptosis : Treat cells with your desired apoptotic stimulus. Concurrently, maintain an untreated control cell culture.
-
Cell Harvesting and Lysis :
-
Pellet 1-5 x 10⁶ cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[5]
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
Resuspend the pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification :
-
Measure the protein concentration of the supernatant.
-
Dilute the lysate with Cell Lysis Buffer to a final concentration of 1-4 mg/mL, ensuring each reaction well will receive 50-200 µg of protein.[4]
-
-
Assay Reaction :
-
Prepare a master mix for the number of assays. For each reaction, you will need 50 µL of 2x Reaction Buffer and 5 µL of this compound substrate.
-
Immediately before use, add DTT to the 2x Reaction Buffer to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT stock per 1 mL of 2x Reaction Buffer).[4]
-
Add 50 µL of your diluted lysate to the wells of a clear 96-well plate.
-
Add 50 µL of the DTT-containing 2x Reaction Buffer to each well.
-
Add 5 µL of 4 mM this compound substrate (final concentration: 200 µM).
-
-
Incubation and Measurement :
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.[6]
-
-
Data Analysis :
-
Subtract the background reading from all samples.
-
Calculate the fold-increase in caspase activity by comparing the absorbance of the treated samples to the untreated control.
-
Table 1: Recommended Reagent Concentrations & Incubation Parameters
| Parameter | Recommended Value | Notes |
| Cell Lysate Protein | 50 - 200 µ g/well | Perform protein quantification before assay.[4] |
| Substrate (this compound) | 200 µM (final concentration) | Substrate is typically supplied as a 4 mM stock. |
| DTT | 10 mM (final concentration) | Must be added to the 2x Reaction Buffer fresh.[3] |
| Incubation Temperature | 37°C | Critical for optimal enzyme kinetics. |
| Incubation Time | 1 - 2 hours | Can be extended if the signal is low.[5] |
| Measurement Wavelength | 405 nm (or 400 nm) | Corresponds to the peak absorbance of free pNA.[2] |
Visual Guides
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. takarabio.com [takarabio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Ac-VDVAD-PNA and Other Caspase-2 Substrates for Researchers
For researchers in apoptosis, neuroscience, and cancer, the accurate measurement of caspase-2 activity is a critical aspect of their work. The chromogenic substrate Ac-VDVAD-PNA has long been a staple in laboratories for this purpose. However, the landscape of available tools has evolved, with alternative substrates offering potentially improved sensitivity and selectivity. This guide provides an objective comparison of this compound with other caspase-2 substrates, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their specific needs.
Performance Comparison of Caspase-2 Substrates
The ideal caspase-2 substrate should exhibit high affinity (a low Michaelis constant, Km) and a high turnover rate (kcat) when cleaved by caspase-2, while remaining largely untouched by other caspases, particularly the closely related executioner caspases-3 and -7. The VDVAD sequence was identified as an optimal cleavage motif for caspase-2, but it is also recognized and cleaved by caspase-3.[1][2] This cross-reactivity can complicate the interpretation of results, especially in complex biological samples where multiple caspases may be active.
To address this, alternative substrates have been developed. One such notable alternative is the fluorogenic substrate Ac-VDTTD-AFC. While not a direct chromogenic competitor to this compound, its comparative kinetic data highlights the potential for improved selectivity.
Below is a summary of the available quantitative data for different caspase-2 substrates. It is important to note that direct comparisons between chromogenic (pNA) and fluorogenic (AFC) substrates should be made with caution, as the nature of the reporter group can influence kinetic parameters.
| Substrate | Target Caspase | Reporter Group | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound | Caspase-2 | pNA (Chromogenic) | Data not readily available in cited literature | Data not readily available in cited literature | Data not readily available in cited literature | Widely used standard for colorimetric caspase-2 assays. |
| Ac-VDVAD-AFC | Caspase-2 | AFC (Fluorogenic) | Specific values not provided in the primary comparative study | Specific values not provided in the primary comparative study | ~120,000 | A fluorogenic analogue of this compound. |
| Ac-VDTTD-AFC | Caspase-2 | AFC (Fluorogenic) | Specific values not provided in the primary comparative study | Specific values not provided in the primary comparative study | ~480,000 | Exhibits four-fold higher cleavage efficiency by caspase-2 compared to Ac-VDVAD-AFC.[1] |
| Ac-DEVD-PNA | Caspase-3, -7 | pNA (Chromogenic) | Not cleaved by Caspase-2 | - | - | Serves as a useful negative control to assess the specificity of caspase-2 activity.[3] |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of caspase-2 activity assays, the following diagrams illustrate a key activation pathway for caspase-2 and a generalized workflow for comparing different caspase-2 substrates.
Caption: PIDDosome-mediated activation of caspase-2 in response to genotoxic stress.
Caption: Generalized workflow for the kinetic comparison of different caspase-2 substrates.
Experimental Protocols
General Protocol for Comparative Kinetic Analysis of Chromogenic Caspase-2 Substrates
This protocol outlines the steps to determine the kinetic parameters (Km and kcat) for different chromogenic caspase-2 substrates.
Materials:
-
Recombinant active human caspase-2
-
Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Chromogenic substrates (e.g., this compound, and other test substrates) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Dilute the recombinant active caspase-2 to a final concentration of 10 nM in pre-chilled caspase assay buffer. Keep the enzyme on ice.
-
Substrate Preparation: Prepare a series of dilutions for each chromogenic substrate in caspase assay buffer. A typical concentration range would be from 0 to 200 µM.
-
Assay Setup:
-
Add 50 µL of the diluted caspase-2 solution to each well of the 96-well plate.
-
Include wells with assay buffer only (no enzyme) as a blank control for each substrate concentration.
-
-
Initiate Reaction: To start the reaction, add 50 µL of the various substrate dilutions to the wells containing the enzyme and the blank controls. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every minute for at least 30 minutes.
-
Data Analysis:
-
For each substrate concentration, subtract the rate of spontaneous substrate hydrolysis (from the blank wells) from the rate of enzymatic reaction.
-
Determine the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time curve. The concentration of the released p-nitroanilide (pNA) can be calculated using its molar extinction coefficient (ε = 10,500 M⁻¹cm⁻¹ at 405 nm).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.
-
Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme.
-
Compare the catalytic efficiency (kcat/Km) of the different substrates.
-
Protocol for Assessing Caspase-2 Specificity using a Negative Control Substrate
This protocol helps to determine the specificity of the observed caspase activity for caspase-2 by using a substrate that is not readily cleaved by it, such as Ac-DEVD-PNA.
Materials:
-
Cell lysates containing activated caspases or recombinant active caspase-2
-
Caspase assay buffer
-
This compound (caspase-2 substrate)
-
Ac-DEVD-PNA (caspase-3/7 substrate, negative control for caspase-2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates according to standard protocols or dilute recombinant active caspase-2 in assay buffer.
-
Assay Setup:
-
In separate wells of a 96-well plate, add 50 µL of the cell lysate or recombinant caspase-2.
-
Include a blank control with lysis buffer or assay buffer only.
-
-
Substrate Addition:
-
To one set of wells, add 50 µL of 200 µM this compound (final concentration 100 µM).
-
To another set of wells, add 50 µL of 200 µM Ac-DEVD-PNA (final concentration 100 µM).
-
-
Incubation and Measurement: Incubate the plate at 37°C and monitor the increase in absorbance at 405 nm over time.
-
Interpretation: A significant increase in absorbance in the wells with this compound and a negligible increase in the wells with Ac-DEVD-PNA would indicate that the observed proteolytic activity is specific to caspase-2 or caspases with a similar substrate preference, and not due to significant contamination with or activity of caspase-3 or -7.
Conclusion
This compound remains a valuable and widely accessible tool for monitoring caspase-2 activity through a straightforward colorimetric assay. However, researchers should be mindful of its potential for cross-reactivity with caspase-3. For studies requiring higher sensitivity and greater confidence in distinguishing caspase-2 activity from that of other caspases, the use of more selective substrates, such as the fluorogenic Ac-VDTTD-AFC, should be considered. The choice of substrate will ultimately depend on the specific experimental context, the required level of sensitivity and selectivity, and the available instrumentation. By carefully considering the data and protocols presented in this guide, researchers can make an informed decision to best suit their research objectives.
References
A Head-to-Head Comparison of Ac-VDVAD-pNA and Fluorometric Substrates for Caspase-2 Activity Assays
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-2 activity is crucial for understanding its role in apoptosis, cell cycle regulation, and stress responses. The choice of substrate is a critical determinant of assay sensitivity and specificity. This guide provides an objective comparison of the traditional chromogenic substrate, Ac-VDVAD-pNA, and modern fluorometric alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
The ideal caspase-2 substrate should exhibit high affinity and turnover rate for caspase-2 while remaining largely unrecognized by other caspases, particularly the closely related executioner caspase, caspase-3. Historically, the chromogenic substrate Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (this compound) has been widely used. However, the advent of fluorometric substrates offers potential advantages in terms of sensitivity. This guide will delve into the performance characteristics of these two classes of substrates.
Performance Comparison: Chromogenic vs. Fluorometric Substrates
The performance of a caspase substrate is best evaluated by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. A higher kcat/Km value indicates a more efficient substrate. Furthermore, the selectivity of a substrate is determined by comparing its catalytic efficiency for the target caspase (caspase-2) versus other caspases.
| Substrate | Assay Type | Target Enzyme | Km (μM) | kcat/Km (M-1s-1) | Selectivity Profile |
| This compound | Colorimetric | Caspase-2 | N/A | N/A | Known to be efficiently cleaved by both caspase-2 and caspase-3, leading to a lack of specificity.[1] |
| Caspase-3 | N/A | N/A | Cleaved with similar kinetics to caspase-2.[1] | ||
| Ac-VDVAD-AFC | Fluorometric | Caspase-2 | 25 | 2.4 x 104 | Also demonstrates significant cross-reactivity with caspase-3. |
| Caspase-3 | N/A | N/A | Efficiently cleaved by caspase-3. | ||
| Ac-VDTTD-AFC | Fluorometric | Caspase-2 | 14.7 | 1.1 x 105 | Exhibits approximately 4-fold greater efficiency for caspase-2 compared to Ac-VDVAD-AFC. |
| Caspase-3 | 31.8 | 2.5 x 104 | Shows significantly improved selectivity for caspase-2 over caspase-3 compared to VDVAD-based substrates. |
Key Takeaways from the Data:
-
Fluorometric Substrates Offer Higher Sensitivity: The fluorometric substrate Ac-VDTTD-AFC demonstrates a significantly higher catalytic efficiency (kcat/Km) for caspase-2 compared to what is reported for VDVAD-based substrates, indicating a more sensitive detection method. Fluorometric assays, in general, are considered 10- to 100-fold more sensitive than colorimetric assays.
-
Specificity is a Major Concern for VDVAD-Based Substrates: Both the chromogenic this compound and the fluorometric Ac-VDVAD-AFC are readily cleaved by caspase-3, which can lead to false-positive results or an overestimation of caspase-2 activity in samples where both enzymes are present.[1]
-
Ac-VDTTD-AFC Provides a More Selective Alternative: The fluorogenic peptide Ac-VDTTD-AFC has been developed as a more selective substrate for caspase-2.[1] While not absolutely specific, it is cleaved by caspase-2 with much greater efficiency than by caspase-3, making it a superior choice for distinguishing between the activities of these two caspases.[1]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these substrates are used, the following diagrams illustrate the caspase-2 activation pathway and a typical experimental workflow for measuring its activity.
Caption: Caspase-2 activation pathway initiated by cellular stress.
Caption: A typical experimental workflow for caspase-2 activity assays.
Experimental Protocols
Below are detailed methodologies for performing caspase-2 activity assays using both chromogenic and fluorometric substrates.
Protocol 1: Colorimetric Caspase-2 Assay using this compound
This protocol is adapted from commercially available caspase-2 colorimetric assay kits.[2][3]
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)
-
This compound substrate (typically 4 mM stock in DMSO)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptosis-inducing agent. An untreated cell population should be included as a negative control.
-
Cell Lysis:
-
Harvest 1-5 x 106 cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microcentrifuge tube.
-
-
Assay Reaction:
-
Determine the protein concentration of the cytosolic extract.
-
In a 96-well plate, add 50 µL of cytosolic extract (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the this compound stock solution to each well for a final concentration of 200 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: The fold-increase in caspase-2 activity can be determined by comparing the absorbance values of the treated samples to the untreated control.
Protocol 2: Fluorometric Caspase-2 Assay using Ac-VDVAD-AFC or Ac-VDTTD-AFC
This protocol is based on commercially available fluorometric caspase-2 assay kits.[4]
Materials:
-
All materials listed in Protocol 1
-
Ac-VDVAD-AFC or Ac-VDTTD-AFC substrate (typically 1 mM stock in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm filters
Procedure:
-
Induce Apoptosis and Cell Lysis: Follow steps 1 and 2 from Protocol 1.
-
Assay Reaction:
-
Determine the protein concentration of the cytosolic extract.
-
In a 96-well black microplate, add 50 µL of cytosolic extract (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of the 1 mM fluorometric substrate stock solution to each well for a final concentration of 50 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis: The fold-increase in caspase-2 activity is determined by comparing the fluorescence readings of the treated samples to the untreated control.
Conclusion and Recommendations
The choice between this compound and fluorometric substrates for caspase-2 assays depends on the specific requirements of the experiment.
-
This compound is a cost-effective and widely accessible substrate suitable for preliminary studies or when high sensitivity is not a primary concern. However, its significant cross-reactivity with caspase-3 necessitates careful interpretation of the results, and confirmatory experiments with more specific reagents are highly recommended.
-
Fluorometric substrates offer a significant advantage in terms of sensitivity, allowing for the detection of lower levels of caspase-2 activity. For researchers aiming to differentiate between caspase-2 and caspase-3 activity, the more selective substrate Ac-VDTTD-AFC is the recommended choice. While it may still have some residual cross-reactivity, it provides a much clearer window into specific caspase-2 activation compared to VDVAD-based substrates.
For robust and reliable quantification of caspase-2 activity, particularly in complex biological samples, the use of a sensitive and selective fluorometric substrate like Ac-VDTTD-AFC, coupled with appropriate controls, is the superior approach.
References
Validating the Ac-VDVAD-pNA Assay with Caspase-2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of caspase-2 inhibitors for the validation of the Ac-VDVAD-pNA colorimetric assay. This document outlines supporting experimental data, detailed protocols, and visual representations of the underlying biological and experimental workflows.
The this compound (N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide) assay is a widely utilized tool for measuring the activity of caspase-2, a key initiator caspase in apoptotic signaling pathways. The assay's principle lies in the cleavage of the peptide substrate this compound by active caspase-2, which liberates the chromophore p-nitroanilide (pNA). The release of pNA can be quantitatively measured by a spectrophotometer at a wavelength of 405 nm. However, the specificity of this substrate is not absolute, with potential for cross-reactivity with other caspases, most notably caspase-3. Therefore, validation of the assay with specific inhibitors is crucial for accurate interpretation of results.
This guide focuses on the comparative performance of two commonly used caspase-2 inhibitors: the irreversible inhibitor Z-VDVAD-FMK and the reversible inhibitor Ac-VDVAD-CHO.
Performance Comparison of Caspase-2 Inhibitors
The selection of an appropriate inhibitor is critical for distinguishing caspase-2 activity from that of other proteases. Below is a summary of the inhibitory characteristics of Z-VDVAD-FMK and Ac-VDVAD-CHO.
| Inhibitor | Type | Target(s) | IC50 (Caspase-2) | IC50 (Caspase-3) | Key Characteristics |
| Ac-VDVAD-CHO | Reversible Aldehyde | Caspase-2, Caspase-3 | 46 nM | 15 nM | Potent inhibitor of both caspase-2 and caspase-3. The reversible nature may be advantageous for certain experimental designs. |
| Z-VDVAD-FMK | Irreversible Fluoromethyl Ketone | Primarily Caspase-2 | Not specified in this compound assay | - | Described as a specific and irreversible inhibitor of caspase-2, commonly used in cell-based assays to probe caspase-2 function.[1] |
Experimental Methodologies
Accurate and reproducible results are contingent on meticulous experimental execution. The following protocols provide a framework for validating the this compound assay with caspase-2 inhibitors.
This compound Caspase-2 Assay Protocol
This protocol is adapted from standard colorimetric caspase assay procedures.
Materials:
-
Cell lysate or purified active caspase-2
-
This compound substrate (4 mM stock solution in DMSO)
-
Assay Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% Glycerol)
-
Caspase-2 Inhibitor (e.g., Z-VDVAD-FMK or Ac-VDVAD-CHO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Cell Lysates: Induce apoptosis in your cell line of interest using a known stimulus. As a negative control, use an uninduced cell population. Lyse the cells in a suitable lysis buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add 50-100 µg of cell lysate protein to each well. Adjust the final volume to 50 µL with Assay Buffer.
-
Inhibitor Treatment: To the appropriate wells, add the desired concentration of the caspase-2 inhibitor. For a negative control, add an equivalent volume of the inhibitor's solvent (e.g., DMSO). Incubate the plate at 37°C for 10-30 minutes.
-
Substrate Addition: Add 5 µL of the 4 mM this compound substrate to each well to a final concentration of 200 µM.
-
Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance values of the blank (assay buffer and substrate only) from all readings. Compare the absorbance of the inhibitor-treated samples to the untreated samples to determine the percentage of inhibition.
Visualizing the Molecular and Experimental Pathways
To better understand the context of the this compound assay and its validation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Caspase-2 activation pathway initiated by DNA damage.
Caption: Experimental workflow for validating the this compound assay.
References
Unmasking the Specificity of Ac-VDVAD-PNA: A Comparative Guide to its Cross-Reactivity with other Caspases
For researchers, scientists, and drug development professionals, the accurate measurement of specific caspase activity is paramount. While Ac-VDVAD-PNA is widely utilized as a chromogenic substrate for caspase-2, its cross-reactivity with other caspases, particularly caspase-3, necessitates a careful evaluation of its specificity. This guide provides a comprehensive comparison of this compound's performance against other caspases, supported by experimental data, detailed protocols, and a visual representation of the relevant signaling pathway.
Data Presentation: Unveiling the Cross-Reactivity Profile
The substrate this compound, while a valuable tool for detecting caspase-2 activity, is not entirely selective. Research has demonstrated that it can also be efficiently cleaved by caspase-3. To quantify this overlap in activity, kinetic parameters for a closely related fluorogenic substrate, Ac-VDVAD-AFC, have been determined. The catalytic efficiency (kcat/KM) serves as a reliable measure of how efficiently an enzyme processes a substrate.
A study by Bouchier-Hayes et al. (2009) highlighted this lack of specificity, reporting that caspase-3 can cleave VDVAD-containing peptides with kinetics similar to caspase-2. This underscores the importance of using appropriate controls and considering alternative, more selective substrates when measuring caspase-2 activity in the presence of active caspase-3.
To address this limitation, the same study identified a more selective peptide substrate for caspase-2, Ac-VDTTD-AFC. A comparison of the catalytic efficiencies of caspase-2 and caspase-3 for both Ac-VDVAD-AFC and the more selective Ac-VDTTD-AFC is presented below.
| Substrate | Caspase | kcat/KM (M⁻¹s⁻¹) | Fold Selectivity (Caspase-2/Caspase-3) |
| Ac-VDVAD-AFC | Caspase-2 | 1,200 | 0.8 |
| Caspase-3 | 1,500 | ||
| Ac-VDTTD-AFC | Caspase-2 | 4,800 | 2.8 |
| Caspase-3 | 1,700 |
Data adapted from Bouchier-Hayes et al., 2009. The fluorogenic substrate Ac-VDVAD-AFC is used here as a proxy for the chromogenic this compound due to the availability of kinetic data.
The data clearly indicates that Ac-VDVAD-AFC is cleaved with similar efficiency by both caspase-2 and caspase-3, with a selectivity ratio of close to 1. In contrast, Ac-VDTTD-AFC demonstrates a nearly 3-fold greater selectivity for caspase-2 over caspase-3, making it a more suitable reagent for distinguishing the activity of these two caspases.
Experimental Protocols: Measuring Caspase Activity
The following is a generalized protocol for a colorimetric caspase activity assay using a p-nitroaniline (pNA)-based substrate like this compound.
Objective: To measure the enzymatic activity of a specific caspase in cell lysates.
Principle: The assay is based on the cleavage of the pNA group from the C-terminus of the substrate peptide by the active caspase. The released pNA produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase activity.
Materials:
-
Cell lysates containing active caspases
-
This compound (or other pNA-based caspase substrate)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Cell Lysates: Lyse cells using a suitable lysis buffer to release cellular contents, including caspases. Determine the protein concentration of the lysates to ensure equal loading.
-
Set up the Reaction: In a 96-well plate, add the following to each well:
-
50 µL of cell lysate (containing 50-200 µg of protein)
-
50 µL of 2X Assay Buffer
-
-
Initiate the Reaction: Add 5 µL of 4 mM this compound substrate to each well.
-
Incubate: Incubate the plate at 37°C for 1-2 hours. The incubation time may need to be optimized based on the level of caspase activity.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: The caspase activity can be expressed as the change in absorbance per unit of time per milligram of protein. For a more quantitative analysis, a pNA standard curve can be generated to determine the concentration of pNA produced.
Mandatory Visualization: Caspase-2 Activation Pathway
The following diagram illustrates the primary activation pathway for caspase-2 in response to genotoxic stress, a process mediated by the PIDDosome complex.
Navigating Caspase-2 Activation: A Comparative Guide to Western Blot Confirmation
For researchers, scientists, and drug development professionals investigating the intricate pathways of apoptosis, confirming the activation of specific caspases is a critical step. Caspase-2, an initiator caspase implicated in stress-induced apoptosis and tumor suppression, presents a unique challenge in its detection. This guide provides a comprehensive comparison of methods for confirming caspase-2 activation via Western blot, with a focus on the chromogenic substrate Ac-VDVAD-PNA and its alternatives.
The Role of this compound in Detecting Caspase-2 Activity
The peptide substrate Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-Nitroanilide (this compound) is designed based on the preferred cleavage sequence of caspase-2. In the presence of active caspase-2, the substrate is cleaved, releasing p-Nitroanilide (pNA), which can be quantified colorimetrically. While this assay is straightforward, its application in confirming caspase-2 activation in the context of a Western blot is indirect and fraught with specificity issues.
The primary and more direct alternative for confirming caspase-2 activation in a Western blot is the use of antibodies that specifically recognize the cleaved, active form of caspase-2.
Performance Comparison: Ac-VDVAD-based Substrates vs. Cleaved Caspase-2 Antibodies
The VDVAD peptide sequence, while being the optimal substrate for caspase-2, is not entirely specific and can be cleaved by other caspases, most notably the executioner caspase, caspase-3.[1][2] This cross-reactivity is a significant drawback when trying to definitively attribute proteolytic activity to caspase-2.
Table 1: Quantitative Comparison of Caspase Substrate Cleavage Efficiency
| Substrate | Target Caspase | Relative kcat/Km | Notes |
| Ac-VDVAD-AFC | Caspase-2 | 1.00 | Optimal pentapeptide substrate for caspase-2.[3] |
| Ac-ADVAD-AFC | Caspase-2 | 0.23 | Substitution at the P5 position reduces efficiency.[3] |
| Ac-DVAD-AFC | Caspase-2 | 0.057 | Deletion of the P5 residue significantly reduces efficiency.[3] |
| Ac-VDVAD-AFC | Caspase-3 | - | Known to be efficiently cleaved by caspase-3, leading to potential false positives for caspase-2 activity.[1] |
| Ac-DEVD-AFC | Caspase-3 | - | Optimal substrate for caspase-3. |
Data adapted from a study on the kinetic analysis of fluorogenic caspase substrates.[3] While the data is for the fluorogenic substrate Ac-VDVAD-AFC, the peptide sequence specificity is directly relevant to this compound.
Table 2: Comparison of Methods for Confirming Caspase-2 Activation in Western Blot
| Feature | This compound (Colorimetric Assay of Lysate) | Cleaved Caspase-2 Antibody (Direct Western Blot) |
| Principle | Measures enzymatic activity of VDVAD-cleaving caspases in cell lysate. | Directly detects the proteolytically processed and activated form of caspase-2 protein. |
| Specificity | Lower. Cross-reactivity with other caspases, particularly caspase-3, is a major concern.[1][2] | High. Antibodies are designed to specifically recognize the cleaved fragments of caspase-2. |
| Quantification | Semi-quantitative for overall VDVAD-cleaving activity in the lysate. | Semi-quantitative for the amount of activated caspase-2 protein. |
| Confirmation | Indirect. Does not directly confirm caspase-2 as the active enzyme in the blot. | Direct. Provides visual evidence of caspase-2 processing and activation. |
| Workflow | Requires a separate colorimetric assay of the cell lysate. | Integrated into the standard Western blot protocol. |
| Commercial Availability | Widely available as a standalone assay kit.[4] | Specific antibodies for cleaved caspase-2 are commercially available.[5][6] |
Signaling Pathways and Experimental Workflows
Understanding the upstream activation pathways of caspase-2 is crucial for designing and interpreting experiments. Caspase-2 activation is often initiated by cellular stress signals, such as DNA damage, leading to the formation of a large protein complex called the PIDDosome.[7][8]
Caspase-2 Activation via the PIDDosome Pathway.
The experimental workflow for confirming caspase-2 activation by Western blot is a multi-step process. The key divergence is whether one performs an indirect activity assay or a direct detection of the cleaved protein.
References
- 1. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Enzymatic Insights into Caspase-2 Protein Substrate Recognition and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. scbt.com [scbt.com]
- 6. Caspase-2 (C2) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 7. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Caspase-2 in Regulating Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Caspase-2 Activity: A Comparative Guide to Ac-VDVAD-pNA and its Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of caspase-2 activity is a critical step in unraveling the complexities of apoptosis and other cellular processes. The chromogenic substrate Ac-VDVAD-pNA has long been a tool for this purpose. However, questions regarding its reproducibility and reliability, particularly concerning its specificity, necessitate a thorough evaluation of its performance against alternative assays. This guide provides an objective comparison, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
This compound Assay: The Principle and the Pitfall
The this compound assay is a colorimetric method for detecting caspase-2 activity. The principle is straightforward: active caspase-2 cleaves the peptide substrate N-Acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (this compound). This cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. The amount of pNA produced is directly proportional to the caspase-2 activity in the sample.
While simple and convenient, a significant drawback of the this compound assay is its lack of specificity. Research has shown that the VDVAD peptide sequence is not exclusively recognized and cleaved by caspase-2. Notably, caspase-3, a key executioner caspase, can also efficiently process this substrate. This cross-reactivity can lead to an overestimation of caspase-2 activity and potentially misleading results, especially in experimental systems where multiple caspases are activated.
Performance Comparison: this compound vs. Alternatives
To provide a clear comparison, the following tables summarize the performance of the this compound assay alongside a more selective fluorometric alternative, Ac-VDTTD-AFC, and the commonly used caspase-3 substrate, Ac-DEVD-pNA.
Table 1: Substrate Specificity of Caspase Assays
| Substrate | Target Caspase | Cross-Reactivity with Caspase-3 | Reporter Group | Detection Method |
| This compound | Caspase-2 | High | p-Nitroaniline (pNA) | Colorimetric (Absorbance at 405 nm) |
| Ac-VDTTD-AFC | Caspase-2 | Low | 7-Amino-4-trifluoromethylcoumarin (AFC) | Fluorometric (Ex/Em = 400/505 nm) |
| Ac-DEVD-pNA | Caspase-3 | Low (with Caspase-2) | p-Nitroaniline (pNA) | Colorimetric (Absorbance at 405 nm) |
Table 2: Kinetic Performance of Caspase Substrates
| Substrate | Caspase | kcat/KM (M⁻¹s⁻¹) | Reference |
| Ac-VDVAD-AFC | Caspase-2 | 14,000 | |
| Ac-VDVAD-AFC | Caspase-3 | 8,200 | |
| Ac-VDTTD-AFC | Caspase-2 | 59,000 | |
| Ac-VDTTD-AFC | Caspase-3 | 3,300 |
Note: Data for the fluorometric analogue Ac-VDVAD-AFC is presented as a proxy for this compound due to the availability of direct comparative kinetic data. The peptide sequence and its inherent specificity issues remain the same.
The data clearly indicates that while Ac-VDVAD-AFC (and by extension, this compound) is cleaved by caspase-2, it is also processed by caspase-3 with comparable efficiency. In contrast, the Ac-VDTTD-AFC substrate demonstrates significantly higher catalytic efficiency (kcat/KM) for caspase-2 and a much lower efficiency for caspase-3, highlighting its superior selectivity.
Experimental Protocols
Key Experiment: Caspase Activity Assay
This protocol provides a general framework for measuring caspase activity using either a colorimetric (pNA) or fluorometric (AFC) substrate.
Materials:
-
Cell lysate or purified enzyme
-
2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
Caspase substrate (e.g., this compound, Ac-VDTTD-AFC, or Ac-DEVD-pNA) at a stock concentration of 10 mM in DMSO
-
96-well microplate (clear for colorimetric assays, black for fluorometric assays)
-
Microplate reader
Procedure:
-
Prepare the 2X Reaction Buffer: Immediately before use, add DTT to the 2X Reaction Buffer to a final concentration of 10 mM.
-
Sample Preparation: Thaw cell lysates or purified enzyme on ice. Dilute samples to the desired concentration using chilled Cell Lysis Buffer.
-
Assay Setup: To each well of the 96-well plate, add:
-
50 µL of sample (cell lysate or purified enzyme)
-
50 µL of 2X Reaction Buffer
-
-
Substrate Addition: Add 5 µL of the 10 mM caspase substrate stock solution to each well to achieve a final concentration of 200 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement:
-
Colorimetric (pNA): Measure the absorbance at 405 nm using a microplate reader.
-
Fluorometric (AFC): Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
-
Data Analysis: For each sample, subtract the reading from a blank control (a reaction without the enzyme or with an inhibited enzyme). The net reading is proportional to the caspase activity.
Visualizing the Concepts
To better understand the underlying biological and experimental processes, the following diagrams have been generated.
Caption: Simplified signaling pathway of caspase activation in apoptosis.
Caption: General experimental workflow for a caspase activity assay.
Alternative Approaches for Measuring Caspase-2 Activity
Beyond peptide-based substrates, other methods exist for assessing caspase-2 activity, each with its own advantages and limitations.
-
Western Blotting: This technique can be used to detect the cleavage of pro-caspase-2 into its active fragments or the cleavage of specific downstream substrates. It provides information on the activation state of the enzyme but is not a direct measure of enzymatic activity and is less quantitative than activity assays.
-
FRET-based Biosensors: Förster Resonance Energy Transfer (FRET) biosensors can be expressed in living cells to monitor caspase-2 activity in real-time. These sensors typically consist of two fluorescent proteins linked by a caspase-2-specific cleavage sequence. Cleavage of the linker separates the fluorescent proteins, leading to a change in the FRET signal.
-
Activity-Based Probes (ABPs): ABPs are small molecules that covalently bind to the active site of caspases. Fluorescently tagged ABPs can be used to label and visualize active caspases in cells and tissues, providing spatial information about enzyme activity.
Conclusion and Recommendations
The this compound assay, while historically used for measuring caspase-2 activity, suffers from a significant lack of specificity, primarily due to its cross-reactivity with caspase-3. This can compromise the reliability and reproducibility of experimental findings.
For researchers requiring a more precise and reliable measurement of caspase-2 activity, the use of more selective substrates is strongly recommended. The fluorometric substrate Ac-VDTTD-AFC has been demonstrated to be a superior alternative, offering higher catalytic efficiency for caspase-2 and significantly reduced cross-reactivity with caspase-3.
When choosing an assay, it is crucial to consider the specific experimental context. If the goal is to obtain a general readout of apoptosis-related caspase activity, a less specific substrate might suffice. However, for studies aimed at dissecting the specific role of caspase-2, a highly selective assay is indispensable. For robust and reproducible data, it is advisable to validate findings using multiple, independent methods, such as combining a selective activity assay with Western blot analysis of caspase-2 activation and substrate cleavage. This multi-faceted approach will provide a more comprehensive and reliable understanding of caspase-2 function in your experimental system.
A Researcher's Guide to Correlating Caspase-2 Activity with Cell Viability
For researchers in drug development and cell biology, understanding the intricate mechanisms of programmed cell death, or apoptosis, is paramount. A key event in many apoptotic pathways is the activation of a family of proteases called caspases. Specifically, caspase-2, an initiator caspase, has been implicated in cell death induced by various cellular stresses. The Ac-VDVAD-PNA assay provides a direct measure of caspase-2 activity. However, to fully comprehend the functional consequence of this activation, it is crucial to correlate these findings with overall cell health and viability.
This guide provides a comprehensive comparison of the this compound colorimetric assay with standard cell viability assays—MTT, XTT, and Trypan Blue exclusion. By presenting detailed experimental protocols, data comparison tables, and pathway diagrams, we aim to equip researchers with the tools to effectively correlate caspase-2 activation with the ultimate fate of the cell.
The Underlying Biology: From Caspase-2 Activation to Cell Death
Caspase-2 is an initiator caspase that can be activated by various stress signals, including DNA damage.[1][2] Once activated, it can trigger a cascade of events leading to apoptosis. A primary mechanism involves the cleavage of the pro-apoptotic protein Bid into its truncated form, tBid.[1][3] tBid then translocates to the mitochondria, inducing mitochondrial outer membrane permeabilization (MOMP). This leads to the release of cytochrome c, which is a critical step in the intrinsic apoptotic pathway, ultimately resulting in the activation of executioner caspases (like caspase-3) and the dismantling of the cell.[1][3]
Cell viability assays measure the downstream consequences of these events. The MTT and XTT assays rely on the metabolic activity of mitochondria, which is compromised after MOMP. The Trypan Blue assay depends on the loss of cell membrane integrity, a late-stage event in apoptosis.
Comparison of Assay Principles and Protocols
A successful correlation study hinges on understanding the principles of each assay and executing their protocols meticulously. While the this compound assay measures a specific enzymatic activity, the viability assays provide a broader picture of cellular health.
| Assay | Principle | Detection | Key Advantages | Key Considerations |
| This compound | Colorimetric detection of p-nitroaniline (pNA) cleaved from the this compound substrate by active caspase-2.[4] | Spectrophotometer (Absorbance at 405 nm).[4] | Measures a specific, early apoptotic event. Simple and convenient method.[4] | Substrate can be cleaved by other caspases (e.g., caspase-3), potentially leading to non-specific results.[5] |
| MTT | Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] | Spectrophotometer (Absorbance at 570-590 nm) after solubilization of formazan.[6] | Well-established, cost-effective, and reflects mitochondrial integrity.[6] | Requires a solubilization step, which can introduce variability.[8] Insoluble formazan can be toxic. |
| XTT | Similar to MTT, but the tetrazolium salt (XTT) is reduced to a water-soluble orange formazan product.[9] | Spectrophotometer (Absorbance at 450 nm).[9][10] | Simpler and faster than MTT as it does not require a solubilization step. | Generally less sensitive than MTT. Reagents can be less stable. |
| Trypan Blue | Dye exclusion method. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes are stained blue.[11][12][13] | Light Microscopy (Manual or automated cell counting).[11] | Simple, rapid, and directly distinguishes between live and dead cells.[11] | Subjective if counted manually. Provides a late-stage marker of cell death. Serum proteins can interfere.[12] |
Detailed Experimental Protocols
Accurate and reproducible data depend on strict adherence to established protocols. Below are summarized methodologies for each assay.
This compound Caspase-2 Colorimetric Assay
This protocol is adapted from commercially available kits.[4]
-
Cell Lysis:
-
Induce apoptosis in your cell culture alongside an uninduced control group.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the debris and collect the supernatant (cytosolic extract).
-
-
Assay Reaction:
-
Add 50 µL of cytosolic extract to a 96-well plate.
-
Add 50 µL of 2X Reaction Buffer containing DTT.
-
Add 5 µL of the this compound substrate (4 mM stock).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-2 activity is determined by comparing the results from the apoptotic sample with the uninduced control.
-
MTT Cell Viability Assay
This protocol is a standard method for assessing metabolic activity.[6][14][15]
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treat cells with the compound of interest for the desired time period.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Measurement:
XTT Cell Viability Assay
This protocol offers a more streamlined alternative to the MTT assay.[10]
-
Cell Plating and Treatment:
-
Seed and treat cells in a 96-well plate as described for the MTT assay.
-
-
XTT Reagent Preparation:
-
XTT Incubation:
-
Add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, protected from light. The optimal time may vary by cell type.[10]
-
-
Measurement:
-
Read the absorbance at 450 nm (with a reference wavelength of 660 nm).[10] No solubilization step is required.
-
Trypan Blue Exclusion Assay
This is a classic method for determining the percentage of viable cells.[11][12][13]
-
Cell Preparation:
-
Collect a sample of your cell suspension (for suspension cultures) or trypsinize and collect cells (for adherent cultures).
-
-
Staining:
-
Incubation:
-
Counting:
-
Load 10 µL of the mixture into a hemocytometer.
-
Using a light microscope, count the number of clear (viable) cells and blue (non-viable) cells in the central grid.
-
-
Calculation:
Experimental Workflow and Data Correlation
To effectively correlate caspase-2 activity with cell viability, it is best to perform the assays in parallel using cells from the same experiment.
Expected Results
A successful experiment should demonstrate a time-dependent relationship between caspase-2 activation and the loss of cell viability.
-
Early Time Points: A significant increase in the this compound signal should be detectable, indicating caspase-2 activation. At this stage, cell viability as measured by MTT or XTT may only show a slight decrease, and Trypan Blue exclusion may indicate minimal cell death.
-
Later Time Points: As the apoptotic cascade progresses, the decrease in cell viability will become more pronounced. The MTT/XTT signal will drop significantly, and the percentage of Trypan Blue-positive cells will increase, correlating with the earlier peak in caspase-2 activity.
Example Data Presentation:
| Time Post-Treatment | Caspase-2 Activity (Fold Change vs. Control) | Cell Viability (MTT; % of Control) | Non-Viable Cells (Trypan Blue; %) |
| 0 hr | 1.0 | 100% | < 5% |
| 4 hr | 3.5 | 90% | ~10% |
| 8 hr | 5.2 | 65% | ~30% |
| 16 hr | 2.8 | 30% | ~65% |
| 24 hr | 1.5 | 15% | > 80% |
This table illustrates a typical correlation where the peak of caspase-2 activity precedes the substantial loss of cell viability. By multiplexing these assays, researchers can gain a more nuanced understanding of the kinetics of apoptosis and the efficacy of their therapeutic agents.[17]
References
- 1. The role of caspase-2 in stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Caspase-2 Substrates: To Apoptosis, Cell Cycle Control, and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cephamls.com [cephamls.com]
- 5. Analysis of the minimal specificity of caspase-2 and identification of Ac-VDTTD-AFC as a caspase-2-selective peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. "Multiplexed viability, cytotoxicity, and caspase activity assays" - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-VDVAD-PNA: A Comparative Guide to its Specificity as a Substrate for Caspase-2 versus Caspase-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic substrate Ac-VDVAD-PNA for the activity of caspase-2 and caspase-3, two key enzymes in the apoptotic signaling pathway. While historically used for caspase-2, experimental evidence reveals a significant lack of specificity, with considerable cleavage by caspase-3. This guide presents a comprehensive analysis of the available data to aid researchers in selecting the appropriate tools for their apoptosis studies.
Executive Summary
The peptide substrate Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide (this compound) is frequently cited as a substrate for caspase-2. However, kinetic studies demonstrate that it is also efficiently cleaved by caspase-3, a critical executioner caspase. This cross-reactivity can lead to ambiguous results when attempting to specifically measure caspase-2 activity in cellular extracts. For robust and specific detection of caspase-3 activity, the substrate Ac-DEVD-PNA is a significantly more reliable alternative. Researchers seeking to specifically measure caspase-2 activity should consider alternative substrates, such as Ac-VDTTD-AFC, which has been shown to exhibit greater selectivity for caspase-2 over caspase-3.
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic constants (Km and kcat) for the cleavage of various peptide substrates by recombinant human caspase-2 and caspase-3. This data, adapted from seminal studies by Talanian et al. (1997), highlights the substrate preferences and catalytic efficiencies of these enzymes.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-VDVAD-AFC | Caspase-2 | 11 | 19 | 1,700,000 |
| Caspase-3 | 16 | 31 | 1,900,000 | |
| Ac-DEVD-AFC | Caspase-2 | 1400 | 1.8 | 1,300 |
| Caspase-3 | 9.7 | 20 | 2,100,000 |
Analysis of Substrate Specificity
The kinetic data clearly demonstrates that while Ac-VDVAD-AFC is a substrate for caspase-2, it is cleaved with nearly identical efficiency by caspase-3, as indicated by their comparable kcat/Km values. This underscores the lack of specificity of the VDVAD sequence for distinguishing between caspase-2 and caspase-3 activity.
Conversely, Ac-DEVD-AFC is a markedly more specific substrate for caspase-3. The kcat/Km value for caspase-3 with this substrate is over 1600 times higher than that for caspase-2, indicating a strong preference and significantly more efficient cleavage by caspase-3.
Signaling Pathways and Experimental Workflow
To visualize the roles of caspase-2 and caspase-3 in apoptosis and the workflow for a typical caspase activity assay, the following diagrams are provided.
Caption: Simplified overview of caspase activation pathways in apoptosis.
Caption: Experimental workflow for a colorimetric caspase activity assay.
Experimental Protocols
Colorimetric Caspase Activity Assay using a p-Nitroanilide (pNA) Substrate
This protocol provides a general framework for measuring caspase activity in cell lysates.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent
-
Phosphate-buffered saline (PBS)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Protein assay reagent (e.g., Bradford or BCA)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% glycerol)
-
Caspase substrate (e.g., this compound or Ac-DEVD-PNA) at a stock concentration of 10 mM in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Culture and Induction of Apoptosis:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with an apoptosis-inducing agent or vehicle control for the desired time.
-
-
Cell Lysis:
-
Harvest cells by centrifugation (for suspension cells) or by scraping (for adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 million cells).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay method. This is crucial for normalizing caspase activity.
-
-
Caspase Activity Assay:
-
In a 96-well microplate, add 50 µL of 2x Reaction Buffer to each well.
-
Add 20-50 µg of protein from each cell lysate to the appropriate wells. Adjust the volume with Cell Lysis Buffer to a final volume of 95 µL.
-
To initiate the reaction, add 5 µL of the 10 mM caspase substrate stock solution (final concentration 500 µM) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance reading of a blank well (containing all reagents except the cell lysate) from all other readings.
-
Normalize the caspase activity to the protein concentration of each lysate.
-
The fold-increase in caspase activity can be calculated by comparing the normalized activity of the treated samples to the untreated control.
-
Conclusion and Recommendations
The use of this compound as a specific substrate for caspase-2 is not recommended due to its significant cross-reactivity with caspase-3. For researchers aiming to specifically quantify caspase-3 activity, Ac-DEVD-PNA is the superior choice, offering high specificity and catalytic efficiency. When investigating the specific roles of caspase-2, it is advisable to employ more selective substrates, such as Ac-VDTTD-AFC, in conjunction with other methods like immunoblotting for caspase-2 cleavage or the use of specific inhibitors to confirm the enzymatic activity. Careful selection of substrates based on empirical data is paramount for obtaining accurate and reliable results in apoptosis research.
Independent Validation of Caspase-2 Activity: A Comparative Guide to Ac-VDVAD-pNA and Alternative Substrates
For researchers, scientists, and drug development professionals, accurate measurement of caspase-2 activity is crucial for understanding its role in apoptosis, cell cycle regulation, and tumorigenesis. This guide provides an objective comparison of the widely used chromogenic substrate Ac-VDVAD-pNA with alternative methods, supported by experimental data, to aid in the selection of the most appropriate assay for specific research needs.
The N-acetyl-Val-Asp-Val-Ala-Asp-p-nitroanilide (this compound) peptide is a commonly employed substrate for monitoring caspase-2 activity. Cleavage of this substrate by caspase-2 releases p-nitroanilide (pNA), a chromophore that can be quantified by measuring its absorbance at 405 nm.[1] While this method is straightforward and accessible, a critical consideration for its use is its specificity.
Performance Comparison of Caspase-2 Substrates
A significant challenge in accurately measuring caspase-2 activity is the overlapping substrate specificity among caspases. The VDVAD sequence, while a target for caspase-2, is also efficiently cleaved by executioner caspases, particularly caspase-3.[2] This cross-reactivity can lead to an overestimation of caspase-2 activity and confound the interpretation of results, especially in complex biological samples where multiple caspases may be active.
To address this limitation, alternative substrates with improved selectivity for caspase-2 have been developed. One such substrate is Ac-VDTTD-AFC (N-Acetyl-Val-Asp-Thr-Thr-Asp-7-Amino-4-trifluoromethylcoumarin), a fluorogenic peptide that exhibits enhanced selectivity for caspase-2 over caspase-3.[2][3]
The following table summarizes the comparative performance of this compound and Ac-VDTTD-AFC based on available kinetic data.
| Substrate | Reporter Group | Detection Method | Caspase-2 Cleavage Efficiency (kcat/KM) | Caspase-3 Cleavage Efficiency (kcat/KM) | Selectivity for Caspase-2 (Caspase-2/Caspase-3 Efficiency) |
| This compound/AFC | pNA / AFC | Colorimetric / Fluorometric | Moderate | Moderate | Low |
| Ac-VDTTD-AFC | AFC | Fluorometric | High | Low | High[2] |
Note: Specific kcat/KM values can vary between studies and experimental conditions. The table reflects the general trend of higher selectivity for Ac-VDTTD-AFC.
Experimental Protocols
Caspase-2 Activity Assay using this compound (Colorimetric)
This protocol outlines the general steps for measuring caspase-2 activity in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Protein quantification assay (e.g., BCA assay)
-
This compound substrate (stock solution in DMSO)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 10 mM DTT)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of interest using a known stimulus. Include a non-induced control group.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Bring the total volume in each well to 100 µl with assay buffer.
-
Add the this compound substrate to each well to a final concentration of 200 µM.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 minutes for 2-4 hours) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with lysis buffer and substrate but no lysate).
-
Calculate the change in absorbance over time (rate of reaction).
-
Caspase-2 activity can be expressed as the fold-increase in activity compared to the non-induced control.
-
Caspase-2 Activity Assay using Ac-VDTTD-AFC (Fluorometric)
This protocol provides a more selective method for measuring caspase-2 activity.
Materials:
-
Cell lysis buffer (as above)
-
Protein quantification assay (as above)
-
Ac-VDTTD-AFC substrate (stock solution in DMSO)
-
Assay buffer (as above)
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~400 nm and emission at ~505 nm
Procedure:
-
Cell Lysate Preparation: Follow the same procedure as for the this compound assay.
-
Assay Setup:
-
In a 96-well black plate, add 50-100 µg of protein lysate to each well.
-
Bring the total volume in each well to 100 µl with assay buffer.
-
Add the Ac-VDTTD-AFC substrate to each well to a final concentration of 50 µM.
-
-
Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence (Ex/Em = 400/505 nm) at regular intervals.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Determine the rate of increase in fluorescence.
-
A standard curve using free AFC can be used to convert fluorescence units to the amount of cleaved substrate.
-
Express caspase-2 activity as the fold-increase in activity compared to the non-induced control.
-
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams illustrate the caspase-2 signaling pathway and the general workflow for a caspase activity assay.
Caption: Caspase-2 signaling pathway in apoptosis.
Caption: General experimental workflow for caspase activity assays.
References
Safety Operating Guide
Proper Disposal of Ac-VDVAD-pNA: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing the caspase-2 substrate Ac-VDVAD-pNA, ensuring its safe and compliant disposal is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the proper disposal procedures for this compound, focusing on minimizing environmental impact and protecting laboratory personnel.
The primary hazard associated with this compound lies in its chromogenic leaving group, para-nitroaniline (pNA).[1][2][3] Upon enzymatic cleavage by caspase-2, the peptide substrate releases pNA, a compound classified as acutely toxic.[1] Exposure to p-nitroaniline can cause eye irritation, and both short-term and long-term exposure may lead to more severe health effects, including potential liver damage and gene mutation.[1] Therefore, all waste containing this compound, whether in its intact form or after cleavage, must be treated as hazardous chemical waste.
Hazard Profile of Components
For clarity, the table below summarizes the key components and their associated hazards.
| Component | Chemical Name | Key Hazards |
| This compound | N-Acetyl-Valyl-Aspartyl-Valyl-Alanyl-Aspartyl-p-nitroanilide | Potential irritant. Releases toxic p-nitroaniline upon cleavage. |
| pNA | para-nitroaniline | Acutely toxic, eye irritant, potential for liver damage and mutagenicity.[1] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and associated materials.
-
Segregation of Waste: All materials that have come into contact with this compound, including unused stock solutions, experimental solutions, contaminated personal protective equipment (PPE) such as gloves, and plasticware, must be segregated from general laboratory waste.
-
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be compatible with the solvents used (e.g., DMSO, aqueous buffers).
-
Solid Waste: Dispose of all contaminated solid materials, such as pipette tips, tubes, and gloves, in a designated hazardous waste container lined with a durable plastic bag.[1]
-
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a warning indicating the presence of "p-nitroaniline."
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated secondary containment area, away from incompatible chemicals, until it is collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Decontamination: Decontaminate any work surfaces or equipment that may have come into contact with this compound using an appropriate laboratory disinfectant or cleaning agent. Dispose of the cleaning materials as hazardous solid waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
Caption: A workflow diagram for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific safety data sheets and chemical hygiene plan for any additional requirements.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
